4-(3-bromophenyl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCQIXZSVVFEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408387 | |
| Record name | 4-(3-bromophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-83-7 | |
| Record name | 4-(3-bromophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-bromophenyl)benzoic Acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(3-bromophenyl)benzoic acid, a valuable biphenyl derivative, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the reaction principles, experimental protocols, and characterization of the final product, tailored for professionals in chemical research and drug development.
Introduction
Biphenyl carboxylic acids are pivotal structural motifs in a wide array of pharmacologically active molecules and functional materials. The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with high functional group tolerance and generally high yields. This guide focuses on the synthesis of this compound, a key intermediate for more complex molecular architectures.
Reaction Principle
The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between 4-halobenzoic acid (or its ester derivative) and 3-bromophenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The catalytic cycle, illustrated below, involves three key stages: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biphenyl product and regenerate the active palladium(0) catalyst.
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromobenzoic Acid Derivative
This protocol is a general starting point and may require optimization for the specific substrates.
Materials:
-
4-Bromobenzoic acid or Methyl 4-bromobenzoate (1.0 mmol)
-
3-Bromophenylboronic acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, or DMF/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the 4-halobenzoic acid derivative, 3-bromophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
If an ester was used, hydrolyze the purified product using standard procedures (e.g., refluxing with NaOH in methanol/water followed by acidification) to obtain this compound.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.
Data Presentation
Quantitative data for various Suzuki coupling reactions of bromobenzoic acids with arylboronic acids under different conditions are summarized in the table below. This data can serve as a reference for optimizing the synthesis of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.1) / Glycine | K₂CO₃ | Water | RT | 1.5 | 97 |
| 3 | 3-Bromobenzoic acid | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.1) | K₂CO₃ | Water | RT | 1.5 | 99 |
| 4 | Methyl 4-bromobenzoate | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | RT | 0.5 | High |
Characterization of this compound
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.
Note: Specific experimental data for this compound was not found in the searched literature. The data presented here for the starting materials and analogous products can be used as a reference.
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on both phenyl rings. The integration of these signals should correspond to the number of protons on each ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 167-173 ppm). The aromatic carbons will resonate in the range of 120-145 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₉BrO₂), which is approximately 277.12 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable for the molecular ion peak.
-
Melting Point (mp): A sharp melting point range is indicative of a pure compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important biphenyl derivative. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
An In-depth Technical Guide to 4-(3-bromophenyl)benzoic acid
: Properties, Synthesis, and Applications in Research
Introduction
4-(3-bromophenyl)benzoic acid is a substituted biphenyl carboxylic acid. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous molecules, allowing them to interact with a variety of biological targets. The presence of the bromine atom and the carboxylic acid group provides opportunities for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 70322-82-4 |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 228-230 °C |
| Boiling Point | 418.1±28.0 °C at 760 mmHg |
| Density | 1.51±0.1 g/cm³ |
| pKa | 4.03±0.10 |
Safety and Handling
The following table summarizes the available safety information for this compound. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.
| Hazard | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
A common method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. The following is a representative protocol for the synthesis of this compound.
Materials:
-
3-Bromophenylboronic acid
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction: In a round-bottom flask, dissolve 3-bromophenylboronic acid (1.2 equivalents) and methyl 4-bromobenzoate (1.0 equivalent) in a mixture of toluene and water (4:1 v/v).
-
Add potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(3-bromophenyl)benzoate.
-
Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Hydrolysis: Dissolve the purified methyl 4-(3-bromophenyl)benzoate in a mixture of methanol and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Acidification: After hydrolysis is complete, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with 1M hydrochloric acid until a precipitate forms (pH ~2-3).
-
Isolation and Purification of the Acid: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. Benzoic acid and its derivatives are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The biphenyl structure is a key feature in many approved drugs, acting as a versatile scaffold that can be tailored to interact with various biological targets.
The bromine atom on the phenyl ring serves as a useful handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a two-step process, starting from commercially available starting materials, followed by purification.
Caption: Synthetic workflow for this compound.
Disclaimer: The information provided in this document is for research and development purposes only. All procedures should be carried out by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions.
References
Technical Guide: Spectroscopic Analysis of 4-(3-bromophenyl)benzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 4-(3-bromophenyl)benzoic acid. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this compound in the searched literature and spectral databases, this guide presents predicted NMR data and detailed experimental protocols for its acquisition and analysis. The provided data tables are based on established computational models and serve as a reference for experimental validation.
Structure and Nomenclature
This compound is a biphenyl derivative with a bromine substituent on one phenyl ring and a carboxylic acid group on the other.
-
IUPAC Name: this compound
-
CAS Number: 1214349-77-9 (This CAS number is associated with the compound, but may not have extensive experimental data linked to it in all databases).
-
Molecular Formula: C₁₃H₉BrO₂
-
Molecular Weight: 277.12 g/mol
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms and may vary from experimental values. The solvent is assumed to be DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2', H-6' | 7.80 - 7.90 | d | ~ 8.0 |
| H-3', H-5' | 7.65 - 7.75 | d | ~ 8.0 |
| H-2 | 7.95 - 8.05 | t | ~ 1.8 |
| H-4 | 7.70 - 7.80 | ddd | ~ 8.0, 2.0, 1.0 |
| H-5 | 7.40 - 7.50 | t | ~ 8.0 |
| H-6 | 7.60 - 7.70 | ddd | ~ 8.0, 2.0, 1.0 |
| -COOH | 12.5 - 13.5 | br s | - |
Predicted ¹³C NMR Data
The table below outlines the predicted ¹³C NMR chemical shifts for this compound, calculated using computational methods. The solvent is assumed to be DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' | 129.0 - 131.0 |
| C-2', C-6' | 126.0 - 128.0 |
| C-3', C-5' | 129.5 - 131.5 |
| C-4' | 142.0 - 144.0 |
| C-1 | 140.0 - 142.0 |
| C-2 | 129.0 - 131.0 |
| C-3 | 122.0 - 124.0 |
| C-4 | 131.0 - 133.0 |
| C-5 | 130.0 - 132.0 |
| C-6 | 125.0 - 127.0 |
| -COOH | 167.0 - 169.0 |
Experimental Protocols
4.1. Synthesis of this compound via Suzuki Coupling
A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Carboxyphenylboronic acid
-
1,3-Dibromobenzene (or 3-bromophenylboronic acid and 4-bromobenzoic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent) in the chosen solvent system.
-
Add the palladium catalyst (0.01 - 0.05 equivalents) and the base (2.0 - 3.0 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
4.2. NMR Sample Preparation and Acquisition
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used.
Mandatory Visualization
The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and analysis.
Mass Spectrometry Fragmentation Analysis of 4-(3-bromophenyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(3-bromophenyl)benzoic acid. Understanding the fragmentation behavior of this and related molecules is critical for accurate identification, structural elucidation, and metabolic studies in drug discovery and development. This document outlines the core fragmentation principles, a detailed experimental protocol for analysis, and a visual representation of the fragmentation pathway.
Core Fragmentation Principles
The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is expected to be driven by the characteristic functionalities of the molecule: the carboxylic acid group, the biphenyl system, and the bromine substituent. Aromatic acids are known to exhibit prominent molecular ion peaks and undergo characteristic losses of hydroxyl and carboxyl groups.[1][2] The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.
The fragmentation of benzoic acid itself typically involves the loss of a hydroxyl radical ([M-OH]+) to form a benzoyl cation, followed by the loss of carbon monoxide ([M-OH-CO]+) to yield a phenyl cation.[3] For substituted benzoic acids, these fundamental fragmentation pathways are conserved, with additional fragmentation occurring at the substituent groups. In the case of 4-bromobenzoic acid, a prominent molecular ion is observed, along with significant fragments corresponding to the loss of the hydroxyl group and the entire carboxyl group.[4]
For this compound, we can anticipate a similar fragmentation cascade. The initial ionization will produce a molecular ion radical cation. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a hydroxyl radical (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[3][5]
-
Loss of the entire carboxyl group (-COOH): This fragmentation pathway is also characteristic of benzoic acids, resulting in a biphenyl radical cation.[1][2]
-
Cleavage of the C-C bond between the phenyl rings: This would lead to fragments corresponding to the individual substituted phenyl moieties.
-
Loss of a bromine radical (-Br): While less common as an initial step, it can occur, particularly in higher energy fragmentation.
-
Loss of carbon monoxide (-CO): This is a common subsequent fragmentation step after the initial loss of a hydroxyl group.[3]
Predicted Fragmentation Data
The following table summarizes the predicted key fragment ions for this compound (molecular weight: 277.11 g/mol for the 79Br isotope and 279.11 g/mol for the 81Br isotope). The m/z values are given for the 79Br isotope.
| m/z (79Br) | m/z (81Br) | Proposed Fragment Ion | Neutral Loss |
| 278 | 280 | [M+H]+ | - |
| 277 | 279 | [M]+. | - |
| 260 | 262 | [M-OH]+ | OH |
| 232 | 234 | [M-COOH]+ | COOH |
| 204 | 206 | [M-OH-CO]+ | OH, CO |
| 152 | - | [C12H8]+. | Br, COOH |
| 153 | - | [C12H9]+ | Br, CO |
| 121 | - | [C7H5O2]+ | C6H4Br |
| 105 | - | [C7H5O]+ | C6H4Br, OH |
| 77 | - | [C6H5]+ | C7H4BrO2 |
Experimental Protocol
A general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation available.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain detailed structural information.
Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. massbank.eu [massbank.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Single Crystal XRD Analysis of 4-(3-bromophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (XRD) analysis of 4-(3-bromophenyl)benzoic acid. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines the expected molecular geometry, potential supramolecular synthons, and detailed experimental protocols for its synthesis and crystallographic characterization. By analyzing the crystal structures of analogous brominated benzoic acid derivatives, this guide offers valuable insights into the probable solid-state conformation and packing of the title compound, serving as a foundational resource for researchers in crystallography, materials science, and pharmaceutical development.
Introduction
Aromatic carboxylic acids are fundamental building blocks in the design of functional materials and active pharmaceutical ingredients (APIs). Their rigid nature and capacity for strong, directional hydrogen bonding allow for the construction of predictable and robust supramolecular architectures. The introduction of a bromine substituent onto the phenyl ring of benzoic acid derivatives can significantly influence their physicochemical properties, including solubility, lipophilicity, and solid-state packing, which are critical parameters in drug development.
This compound is a biphenyl carboxylic acid derivative with a meta-substituted bromine atom. This particular substitution pattern is expected to induce a twisted conformation between the two phenyl rings, influencing the overall molecular shape and subsequent crystal packing. Single crystal XRD is the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] This guide details the methodologies required to perform such an analysis on this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the Suzuki coupling reaction between 4-carboxyphenylboronic acid and 1,3-dibromobenzene, or alternatively, between 3-bromophenylboronic acid and 4-bromobenzoic acid. A general procedure is outlined below.
Materials:
-
3-bromophenylboronic acid
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to yield the crude methyl 4-(3-bromophenyl)benzoate.
-
Purify the crude product by column chromatography on silica gel.
-
For hydrolysis, dissolve the purified ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous solution with 2M hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Crystal Growth
High-quality single crystals are essential for successful XRD analysis. Slow evaporation is a common and effective method for growing crystals of organic molecules.
Procedure:
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with small perforations.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Monitor the vial for the formation of well-defined single crystals over several days to weeks.
Single Crystal X-ray Diffraction Data Collection and Structure Refinement
The following protocol describes a standard procedure for single crystal XRD data collection and structure refinement.
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h, k, l) and the corresponding integrated intensities for each reflection.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Predicted Crystallographic Data and Molecular Structure
In the absence of a published crystal structure for this compound, the following table presents predicted crystallographic parameters based on analyses of similar structures in the Cambridge Structural Database (CSD).
| Parameter | Predicted Value |
| Chemical Formula | C₁₃H₉BrO₂ |
| Formula Weight | 277.11 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for centrosymmetric molecules) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| Density (calculated) | 1.5-1.7 g/cm³ |
| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8) synthon) |
Expected Molecular and Supramolecular Features
The molecular structure of this compound is anticipated to exhibit a non-planar conformation due to steric hindrance between the two phenyl rings. The dihedral angle between the planes of the phenyl rings is a critical parameter that will be determined by the crystal packing forces.
The primary intermolecular interaction governing the crystal packing is expected to be the formation of centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. This is a highly robust and common supramolecular synthon observed in the crystal structures of most aromatic carboxylic acids. Additionally, other weaker intermolecular interactions such as C-H···O, C-H···π, and halogen bonding (C-Br···O or C-Br···π) may play a role in stabilizing the three-dimensional crystal lattice.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the single crystal XRD analysis of a small molecule like this compound.
References
Navigating the Solubility of 4-(3-bromophenyl)benzoic Acid: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to 4-(3-bromophenyl)benzoic Acid
This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a carboxylic acid group and a bromine substituent on the biphenyl backbone, suggests that its solubility will be influenced by both polar and non-polar interactions. The carboxylic acid moiety can engage in hydrogen bonding, particularly with protic solvents, while the biphenyl structure provides a significant non-polar character, favoring interactions with non-polar or moderately polar solvents. The presence and position of the bromine atom can also subtly affect the molecule's polarity and crystal lattice energy, thereby influencing its solubility profile.
Qualitative Solubility Profile
Based on the general principles of solubility ("like dissolves like") and data for structurally related compounds such as benzoic acid and other brominated aromatic acids, a qualitative solubility profile for this compound can be anticipated.
Expected Solubility:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the carboxylic acid group.
-
Moderate to High Solubility: In polar protic solvents like methanol and ethanol, due to hydrogen bonding interactions.
-
Moderate Solubility: In moderately polar solvents such as acetone and ethyl acetate.
-
Low Solubility: In non-polar solvents like hexane and toluene.
-
Very Low Solubility: In water, a common characteristic for many aromatic carboxylic acids.[1]
It is important to note that these are predictions. For precise applications, experimental determination of solubility is crucial.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Researchers requiring this information for applications such as reaction optimization, formulation development, or crystallization studies will need to determine it experimentally. The following section provides a detailed protocol for this purpose.
For comparative purposes, the table below presents solubility data for the parent compound, benzoic acid, in various organic solvents. This can serve as a useful, albeit approximate, reference.
Table 1: Solubility of Benzoic Acid in Common Organic Solvents
| Solvent | Molar Solubility (mol/L) |
| Dimethylformamide (DMF) | > 5 |
| Dimethyl Sulfoxide (DMSO) | > 5 |
| Ethanol | High |
| Methanol | High |
| Acetone | 5.42 (at 20°C) |
| Chloroform | Reasonably High |
| Ethyl Acetate | Data not readily available |
| Toluene | Lower |
| Dichloromethane (DCM) | Soluble |
| Water | 0.027 (at 25°C) |
Note: This data is for benzoic acid and should be used as a general guide only.[1][2][3][4]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.[5]
Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (chemically resistant, e.g., PTFE with a 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[5] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle.
-
For finer separation, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, weigh the vial containing the dry solid residue.
-
-
Quantification (Alternative to Gravimetric Analysis):
-
As an alternative to the gravimetric method described in step 4, the concentration of the solute in the filtered supernatant can be determined using a validated analytical technique such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration by comparing its response to the calibration curve.
-
-
Data Calculation and Reporting:
-
Gravimetric Method: Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.
-
Analytical Method: Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of the experimental process and the factors governing solubility, the following diagrams are provided.
Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: Key factors influencing the solubility of an organic compound in a solvent.
References
A Technical Guide to the Theoretical Investigation of 4-(3-bromophenyl)benzoic Acid's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the established computational methodologies for the theoretical determination of the molecular structure and electronic properties of 4-(3-bromophenyl)benzoic acid. In the absence of specific published computational data for this molecule, this document serves as a comprehensive protocol for researchers to conduct such an analysis. The methodologies are based on widely accepted quantum chemical calculations, particularly Density Functional Theory (DFT), as reported for analogous brominated aromatic compounds. This guide provides a framework for geometry optimization, vibrational analysis, and the determination of key electronic descriptors. Furthermore, it includes a representative experimental protocol for the synthesis of similar biphenyl carboxylic acids, providing a practical context for the theoretical work.
Introduction
This compound is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structural and electronic properties, such as bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies, are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties with a high degree of accuracy.
This guide provides a detailed protocol for the in silico analysis of this compound, enabling researchers to generate precise data on its molecular conformation and electronic characteristics.
Computational Methodology: A Detailed Protocol
The following protocol outlines the standard procedure for the theoretical calculation of the molecular properties of this compound using DFT. These methods are derived from computational studies on structurally related molecules.[1][2]
2.1. Software and Hardware
Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS on a high-performance computing cluster.
2.2. Molecular Structure Input
The initial 3D structure of this compound can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw.
2.3. Geometry Optimization
The primary step is to find the ground-state equilibrium geometry of the molecule. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A common and robust basis set for this type of molecule is 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost. The optimization calculation should be run until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface.
2.4. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Infrared and Raman Spectra: The calculated frequencies can be used to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation.
2.5. Electronic Property Calculations
Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.
The workflow for these theoretical calculations is illustrated in the diagram below.
Anticipated Quantitative Data
While specific calculated data for this compound is not available in the cited literature, the following tables provide a template for presenting the expected results from the computational protocol described above. The values provided are illustrative and based on typical values for similar chemical moieties.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle/Dihedral | Predicted Value (Å or °) |
| Bond Lengths | C-C (benzoic ring) | ~1.39 - 1.41 Å |
| C-C (bromophenyl ring) | ~1.39 - 1.41 Å | |
| C-C (inter-ring) | ~1.49 Å | |
| C-Br | ~1.90 Å | |
| C-C (carboxyl) | ~1.50 Å | |
| C=O | ~1.22 Å | |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| Bond Angles | C-C-C (in rings) | ~120° |
| C-C-Br | ~120° | |
| C-C-C (inter-ring) | ~120° | |
| O=C-O | ~123° | |
| Dihedral Angle | Phenyl-Phenyl | ~30-50° |
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
| Dipole Moment | ~ 2.0 - 3.0 Debye |
Representative Experimental Protocol: Synthesis
While this guide focuses on theoretical calculations, understanding the synthesis of the target molecule is essential for experimental validation. The following is a general procedure for the synthesis of biphenyl carboxylic acids via a Suzuki coupling reaction, which is a common method for such compounds.
4.1. Materials
-
3-Bromophenylboronic acid
-
4-Iodobenzoic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,4-Dioxane
-
Water
4.2. Procedure
-
In a round-bottom flask, dissolve 4-iodobenzoic acid, 3-bromophenylboronic acid, and potassium carbonate in a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy.
The logical flow of a typical synthesis and characterization process is depicted below.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure and electronic properties. By following the detailed computational protocol, researchers can generate valuable data that will aid in understanding the molecule's behavior and potential applications. The inclusion of a representative synthetic protocol bridges the gap between theoretical predictions and experimental reality, fostering a more integrated approach to chemical research. The methodologies and templates presented herein are intended to empower researchers in the fields of computational chemistry, drug discovery, and materials science to explore the properties of this and other related compounds.
References
physical and chemical properties of 4-(3-bromophenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and synthetic aspects of 4-(3-bromophenyl)benzoic acid (also known as 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid). Due to the limited availability of direct experimental data for this specific isomer in public databases, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust profile. This guide is intended to support research and development activities by offering insights into its synthesis, characterization, and key properties.
Core Chemical and Physical Properties
This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a bromine atom on one phenyl ring and a carboxylic acid on the other, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.
Structural and Identifying Information
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Number | 5737-83-7[1] |
| Molecular Formula | C₁₃H₉BrO₂[1] |
| Molecular Weight | 277.12 g/mol [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O |
| InChI Key | FTVLGXGFLSQGPG-UHFFFAOYSA-N |
Physicochemical Data
| Property | Predicted/Estimated Value | Notes |
| Melting Point | > 250 °C | Biphenyl carboxylic acids are typically high-melting solids. The related 4'-bromo isomer has a melting point of 301-302 °C. |
| Boiling Point | ~420 °C | Estimated, as decomposition may occur at high temperatures. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | The carboxylic acid group imparts some polarity, but the large biphenyl structure dominates, leading to low aqueous solubility. |
| pKa | ~4.0 | The pKa is expected to be slightly lower (more acidic) than that of benzoic acid (4.20) due to the electron-withdrawing effect of the biphenyl system. |
| LogP | ~4.5 | The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity. |
Reactivity and Chemical Profile
The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also readily forms carboxylate salts upon reaction with a base.
-
Aryl Bromide: The bromine atom serves as a handle for various cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3'-position. This makes the molecule a versatile building block for creating more complex molecular architectures.
Experimental Protocols
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of (4-carboxyphenyl)boronic acid with 1,3-dibromobenzene or, more commonly, 3-bromophenylboronic acid with a 4-halobenzoic acid derivative.
Reaction Scheme:
Materials:
-
(4-Carboxyphenyl)boronic acid (1.2 equivalents)
-
1,3-Dibromobenzene (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-carboxyphenyl)boronic acid, 1,3-dibromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of ~2 with 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Analytical and Spectral Characterization
While specific spectra for this compound are not widely published, the following section details the expected spectral characteristics based on its structure and analysis of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (7.0-8.2 ppm): A complex multiplet pattern is expected for the 8 aromatic protons. The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the protons on the bromophenyl ring will show a more complex splitting pattern (dd, t, d).- Carboxylic Proton (~12-13 ppm): A broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons (120-145 ppm): Expect 12 distinct signals for the aromatic carbons due to the lack of symmetry. The carbon attached to the bromine will be in the lower end of this range (~122 ppm), and the carbons attached to the other ring and the carboxyl group will be deshielded.- Carboxylic Carbon (~167-170 ppm): A single signal for the carbonyl carbon. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 276 and an isotopic peak (M+2) at m/z 278 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.- Key Fragments: Loss of -OH (m/z 259/261), loss of -COOH (m/z 231/233), and loss of Br (m/z 197). |
Mandatory Visualizations
Synthetic and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Navigating the Synthesis and Procurement of 4-(3-Bromophenyl)benzoic Acid: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the acquisition of specific chemical entities is a critical starting point for innovation. This technical guide addresses the commercial availability and synthesis of 4-(3-bromophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability, this guide provides a detailed roadmap for its synthesis via the Suzuki-Miyaura coupling reaction, alongside information on sourcing the necessary starting materials.
Commercial Availability and Supplier Landscape
Recommended Synthetic Route: The Suzuki-Miyaura Coupling
A reliable and well-established method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Two primary pathways are proposed for this synthesis:
-
Pathway A: Coupling of 4-carboxyphenylboronic acid with 1,3-dibromobenzene.
-
Pathway B: Coupling of 3-bromophenylboronic acid with 4-bromobenzoic acid.
The choice between these pathways may depend on the availability and cost of the starting materials.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary.
Materials:
-
Aryl Halide (e.g., 4-bromobenzoic acid or 1,3-dibromobenzene)
-
Arylboronic Acid (e.g., 3-bromophenylboronic acid or 4-carboxyphenylboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃])
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. This process should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Follow this with the addition of the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Starting Material Supplier Information
The following table provides information on the commercial availability of the key starting materials for the synthesis of this compound.
| Starting Material | CAS Number | Typical Purity | Potential Suppliers |
| 4-Carboxyphenylboronic acid | 14047-29-1 | >97% | Sigma-Aldrich, TCI, Combi-Blocks |
| 1,3-Dibromobenzene | 108-36-1 | >98% | Sigma-Aldrich, Alfa Aesar, TCI |
| 3-Bromophenylboronic acid | 54932-72-4 | >97% | Sigma-Aldrich, Combi-Blocks, TCI |
| 4-Bromobenzoic acid | 586-76-5 | >98% | Sigma-Aldrich, Alfa Aesar, TCI |
Potential Biological Significance
While specific biological activity data for this compound is not widely reported in the public domain, the biphenyl carboxylic acid scaffold is a common motif in pharmacologically active molecules. Derivatives of this structural class have been investigated for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its therapeutic properties. Researchers synthesizing this compound are encouraged to explore its biological profile in relevant assay systems.
Visualizing the Synthetic Workflow
To further clarify the synthetic process, the following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling reaction.
Caption: Synthetic pathways for this compound.
Caption: Step-by-step experimental workflow.
Spectroscopic Characterization of 4-(3-bromophenyl)benzoic acid: A Technical Guide
Introduction
4-(3-bromophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structure incorporates a benzoic acid moiety linked to a brominated phenyl ring, making it a molecule of interest in medicinal chemistry and materials science. The precise characterization of such molecules is critical for confirming identity, purity, and structure, which are foundational requirements for any subsequent research or development activities. Spectroscopic techniques are the primary methods for achieving this characterization. This guide outlines the expected spectroscopic profile and the methodologies to acquire it.
Predicted Spectroscopic Data
The following data tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the known spectral properties of benzoic acid, 4-phenylbenzoic acid, 3-bromobenzoic acid, and related substituted aromatic systems.
Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic Ring) | 1610 - 1580, 1500 - 1400 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
| C-Br Stretch | 680 - 515 | Medium to Weak |
Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |
| ~8.0 - 8.1 | Doublet | 2H | Protons ortho to -COOH | Electron-withdrawing effect of the carboxylic acid group deshields these protons. |
| ~7.8 - 7.9 | Doublet | 2H | Protons meta to -COOH | Protons on the benzoic acid ring, coupled to the ortho protons. |
| ~7.8 | Singlet/Triplet | 1H | Proton between Br and phenyl | Located on the bromophenyl ring, appearing as a singlet or a narrow triplet due to meta coupling. |
| ~7.7 | Multiplet | 1H | Proton ortho to Br | Influenced by both the bromine and the adjacent phenyl ring. |
| ~7.5 | Multiplet | 1H | Proton ortho to phenyl | Located on the bromophenyl ring. |
| ~7.4 | Triplet | 1H | Proton para to Br | Expected to be a triplet due to ortho coupling to two adjacent protons. |
Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~167 | C=O | Carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~143 | Quaternary C (Benzoic acid ring) | Carbon attached to the bromophenyl group. |
| ~141 | Quaternary C (Bromophenyl ring) | Carbon attached to the benzoic acid group. |
| ~134 | Quaternary C (Bromophenyl ring) | Carbon attached to the bromine atom. |
| ~132 - 126 | Aromatic CH | Multiple signals corresponding to the protonated carbons of both aromatic rings. |
| ~129 | Quaternary C (Benzoic acid ring) | Carbon attached to the carboxylic acid group. |
| ~122 | Aromatic CH | Carbon ortho to the bromine atom may be shifted upfield. |
Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
| 278 / 280 | [M]⁺ | Molecular ion peak. The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity, separated by 2 Da. |
| 261 / 263 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 233 / 235 | [M-COOH]⁺ | Loss of the carboxyl group (formyl radical). |
| 154 | [M-Br-COOH]⁺ | Loss of both the bromine atom and the carboxyl group. |
| 152 | [C₁₂H₈]⁺ | Biphenyl fragment radical cation. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following sections detail the standard operating procedures for the spectroscopic analysis of a solid organic compound such as this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[1] Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly.[1]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A typical analysis involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram using a Fourier transform to obtain the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: With the clean ATR crystal surface clear, record a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Pressure Application: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal.[1]
-
Data Acquisition: Acquire the spectrum using the same parameters as the KBr method.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule by probing the magnetic properties of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve high homogeneity.
-
¹H NMR Acquisition:
-
A standard ¹H experiment is run using a 30° or 90° pulse.
-
A typical acquisition time is 2-4 seconds with a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 128, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A standard ¹³C experiment is run with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, more scans are required (several hundred to several thousand).
-
A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.
-
-
Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed. The resulting spectra are then phase-corrected and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. The sample is heated in a high vacuum to vaporize it.[2][3]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺).[2][3]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral species. This fragmentation is often predictable and characteristic of the molecule's structure.[2]
-
Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The ions are separated based on their mass-to-charge ratio (m/z).[2][3]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.
Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
References
Methodological & Application
Application Notes and Protocols for 4-(3-bromophenyl)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-bromophenyl)benzoic acid is a versatile bifunctional building block in organic synthesis. Its structure, featuring a carboxylic acid and a bromine atom on a biphenyl scaffold, allows for a variety of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or serve as a directing group, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the construction of more complex molecular architectures, such as terphenyl derivatives. These derivatives are of significant interest in medicinal chemistry, materials science, and liquid crystal technology. This document provides detailed application notes and representative protocols for the use of this compound in several key areas of organic synthesis.
Application Note 1: Synthesis of Terphenyl Carboxylic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds.[1] In the context of this compound, this reaction allows for the facile synthesis of a wide range of terphenyl carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmacologically active molecules and advanced materials.[1] The reaction conditions can be tailored to accommodate a variety of functional groups on the coupling partner, making it a highly versatile synthetic tool.[2]
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of related bromobenzoic acids with various arylboronic acids. These reactions were conducted under mild conditions, often at room temperature in aqueous media, highlighting the efficiency of modern palladium catalyst systems.[3]
| Entry | Bromobenzoic Acid Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 3-bromobenzoic acid | phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 95 |
| 2 | 4-bromobenzoic acid | phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 99 |
| 3 | 3-bromobenzoic acid | 4-methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 96 |
| 4 | 4-bromobenzoic acid | 4-methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 98 |
| 5 | 3-bromobenzoic acid | 4-methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 94 |
| 6 | 4-bromobenzoic acid | 4-fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 89 |
Data is for analogous reactions and serves as a guide for expected yields.[3]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from methods used for structurally similar bromobenzoic acids and may require optimization for specific substrates.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[3][4]
-
Base (e.g., K₂CO₃, 3.0 equiv)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by the addition of the palladium catalyst.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to 100 °C) for 1.5 to 24 hours.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, dilute with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If the reaction was performed in water, the product may precipitate and can be collected by filtration and washed with water.[3]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure terphenyl carboxylic acid derivative.
Application Note 2: Potential as a Scaffold for Anticancer Agents
Benzoic acid derivatives are a class of simple phenolic acids with known pharmacological properties, including anticancer activity.[6][7] The biphenyl and terphenyl carboxylic acid scaffolds that can be synthesized from this compound are of particular interest in drug discovery. Some benzoic acid derivatives have been shown to exert their anticancer effects by inhibiting histone deacetylases (HDACs).[6][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[6] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Potential Signaling Pathway: HDAC Inhibition
While specific derivatives of this compound have not been explicitly studied as HDAC inhibitors, the general mechanism for this class of compounds involves binding to the active site of the HDAC enzyme, which prevents the deacetylation of histone proteins. This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.
Application Note 3: A Building Block for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[9][10] The properties of MOFs are largely determined by the organic linkers used in their synthesis.[10] this compound can be converted into terphenyl-dicarboxylic acid derivatives through Suzuki-Miyaura coupling. These elongated and rigid linkers are ideal for the construction of robust MOFs with high surface areas and tunable pore sizes.[9]
Representative Data for MOFs with Terphenyl Dicarboxylic Acid Linkers
The following table presents typical properties for MOFs synthesized using linkers structurally related to derivatives of this compound.
| MOF Type | Metal Node | Linker Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Terphenyl-based | Zn₄O | Dicarboxylic Acid | 1500 - 4500 | 0.8 - 2.0 |
| Terphenyl-based | Zr₆O₄(OH)₄ | Dicarboxylic Acid | 1000 - 3500 | 0.5 - 1.5 |
Data is representative for this class of MOFs and may vary based on specific synthesis conditions.
Experimental Protocol: General MOF Synthesis (Solvothermal)
This protocol provides a general method for the synthesis of MOFs using a dicarboxylic acid linker derived from this compound.[9]
Materials:
-
Terphenyl dicarboxylic acid linker (synthesized from this compound)
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, ZrCl₄)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Teflon-lined autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve the terphenyl dicarboxylic acid linker in DMF. In a separate vial, dissolve the metal salt in DMF.
-
Mixing: Combine the two solutions in a Teflon-lined autoclave.
-
Reaction: Seal the autoclave and heat it in an oven at 100-150 °C for 24-72 hours.
-
Isolation: After cooling to room temperature, the crystalline MOF product is collected by filtration.
-
Washing: The product is washed with fresh DMF and then with a more volatile solvent like ethanol.
-
Activation: The MOF is activated by heating under vacuum to remove any residual solvent from the pores.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. Tuning the structure and function of metal–organic frameworks via linker design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-(3-Bromophenyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(3-Bromophenyl)benzoic acid is a versatile bifunctional building block with significant potential in medicinal chemistry. Its structure, featuring a carboxylic acid and a strategically positioned bromine atom on a biphenyl scaffold precursor, offers multiple avenues for chemical modification. This allows for the systematic exploration of chemical space and the development of novel therapeutic agents. The key applications of this compound lie in its utility as a scaffold for generating libraries of bioactive molecules through various cross-coupling reactions.
The bromine atom serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This facilitates the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). The carboxylic acid moiety provides a site for amide bond formation, esterification, or can act as a key pharmacophoric feature, for instance, by mimicking a phosphate group or engaging in hydrogen bonding interactions with biological targets.
Potential Therapeutic Applications Explored Through Analogs
While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly biphenyl-4-carboxylic acids, have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: Biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds have the potential to modulate inflammatory pathways, making them interesting candidates for the development of new treatments for inflammatory diseases.
-
URAT1 Inhibitors for Gout: Novel biphenyl carboxylic acid derivatives have been identified as potent inhibitors of the urate transporter 1 (URAT1). URAT1 is a key regulator of uric acid levels in the body, and its inhibition is a validated strategy for the treatment of hyperuricemia and gout. The biphenyl scaffold can be systematically modified to optimize potency and selectivity for this transporter.
-
Antagonists of Platelet-Activating Factor (PAF): Biphenylcarboxamide derivatives have been investigated as antagonists of the platelet-activating factor, which is implicated in various inflammatory and allergic responses.
The following table summarizes quantitative data for representative biphenyl carboxylic acid derivatives, illustrating the therapeutic potential of the core scaffold accessible from this compound.
| Compound Class | Target | Representative Compound | IC50 (µM) | Therapeutic Area |
| Biphenyl Carboxylic Acid | URAT1 | Compound A1 | 0.93 | Gout/Hyperuricemia |
| Biphenyl Carboxylic Acid | URAT1 | Compound B21 | 0.17 | Gout/Hyperuricemia |
Note: The compounds listed are examples of biphenyl carboxylic acids and are presented to illustrate the potential of derivatives of this compound.
Synthetic Utility and Diversification Potential
The true value of this compound in medicinal chemistry lies in its synthetic versatility. The bromine atom allows for the application of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Synthetic utility of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of biphenyl-4-carboxylic acid derivatives from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired biphenyl-4-carboxylic acid derivative.
Conceptual Protocol for URAT1 Inhibition Assay
This protocol outlines a conceptual framework for evaluating the inhibitory activity of synthesized biphenyl-4-carboxylic acid derivatives against the URAT1 transporter.
Principle:
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-uric acid) into cells expressing the human URAT1 transporter.
Materials:
-
HEK293 cells stably expressing the human URAT1 transporter.
-
Control HEK293 cells (not expressing URAT1).
-
Radiolabeled substrate (e.g., [³H]-uric acid).
-
Test compounds (synthesized biphenyl-4-carboxylic acid derivatives).
-
Positive control inhibitor (e.g., Benzbromarone).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Culture the URAT1-expressing and control HEK293 cells in appropriate media until they reach a suitable confluency.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of the test compounds or the positive control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Substrate Uptake: Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]-uric acid) to each well and incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake (measured in control cells) from the total uptake (measured in URAT1-expressing cells) to determine the URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Caption: Hypothetical screening workflow.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4-(3-bromophenyl)benzoic acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The choice of the organic linker is critical in defining the topology, porosity, and functionality of the resulting MOF. The linker, 4-(3-bromophenyl)benzoic acid, offers a unique combination of a rigid backbone suitable for creating robust frameworks and a functional bromine group that can be utilized for post-synthetic modification. This document provides detailed protocols for the synthesis and characterization of MOFs using this linker, along with potential applications relevant to drug development and other scientific fields.
Potential Applications
MOFs synthesized from functionalized dicarboxylic acid linkers, such as this compound, are promising candidates for a variety of applications:
-
Drug Delivery: The porous structure of these MOFs allows for the encapsulation and controlled release of therapeutic agents. The functionalized linker can also interact with specific drug molecules, potentially enhancing loading capacity and release kinetics.[1]
-
Catalysis: The bromine substituent on the phenyl ring can serve as a site for post-synthetic modification, allowing for the introduction of catalytically active moieties.[1] The inherent porosity of the MOF can also lead to size-selective catalysis.
-
Gas Storage and Separation: The high surface area and tunable pore sizes of MOFs make them suitable for storing gases like hydrogen and carbon dioxide. The specific chemical environment within the pores can also be tailored for selective gas separation.[1]
-
Sensing: The electronic properties of the MOF can be modulated by the presence of the bromophenyl group, which could be exploited for the development of chemical sensors.
Experimental Protocols
The following protocols are generalized for the synthesis of a zinc-based MOF using this compound via a solvothermal method. Optimization may be required to achieve the desired crystallinity and porosity.
Protocol 1: Solvothermal Synthesis of a Zn-based MOF
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (for washing)
-
Chloroform (for solvent exchange)
-
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a single vial or a Teflon-lined autoclave.
-
Cap the vial or seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the reaction vessel in a preheated oven at 100-120 °C for 24-48 hours.[1]
-
-
Isolation and Washing:
-
After the reaction, allow the vessel to cool to room temperature.
-
Collect the crystalline product by decanting the supernatant or by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[1]
-
Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL).[1]
-
-
Drying:
-
Dry the product under vacuum at room temperature.
-
Protocol 2: Activation of the MOF
Purpose: To remove residual solvent molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications.
Procedure:
-
Solvent Exchange:
-
Immerse the as-synthesized MOF in a volatile solvent with a low boiling point, such as chloroform, for 24 hours.
-
Replace the solvent with a fresh portion of chloroform every 8 hours.
-
-
Thermal Activation:
-
Decant the chloroform and transfer the MOF to a vacuum oven.
-
Heat the sample under vacuum at a temperature below its decomposition point (typically 150-200 °C, as determined by TGA) for 12-24 hours.[1]
-
Data Presentation
Table 1: Representative Synthesis Parameters
| Parameter | Value |
| Metal Source | Zinc Nitrate Hexahydrate |
| Linker | This compound |
| Metal:Linker Molar Ratio | 1:1 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 110 °C |
| Reaction Time | 48 hours |
| Product Yield | ~75% (based on the linker) |
Table 2: Expected Quantitative Data for a Representative MOF
The following data are hypothetical and represent typical values for a microporous MOF synthesized from a dicarboxylic acid linker. Actual values will depend on the specific crystal structure formed.
| Property | Expected Value | Characterization Technique |
| Crystallographic Data | ||
| Crystal System | Monoclinic or Orthorhombic | Single-Crystal X-ray Diffraction |
| Space Group | P2₁/c or similar | Single-Crystal X-ray Diffraction |
| Unit Cell Parameters | a = 10-20 Å, b = 15-25 Å, c = 20-30 Å, β = 90-105° | Single-Crystal X-ray Diffraction |
| Porosity and Surface Area | ||
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption at 77 K |
| Pore Volume | 0.4 - 0.7 cm³/g | Nitrogen Adsorption at 77 K |
| Micropore Diameter | 8 - 15 Å | Nitrogen Adsorption at 77 K |
| Thermal Stability | ||
| Decomposition Temperature | > 350 °C | Thermogravimetric Analysis (TGA) |
Characterization Protocols
Protocol 3: Powder X-Ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
Procedure:
-
Grind a small amount of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.[1]
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm purity.
Protocol 4: Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.
Procedure:
-
Place a small amount (5-10 mg) of the activated MOF in an alumina crucible.
-
Heat the sample under a nitrogen or air atmosphere from room temperature to 600-800 °C at a constant ramp rate (e.g., 10 °C/min).
-
The weight loss curve will indicate the removal of any residual solvent and the onset of framework decomposition.
Visualizations
Caption: Workflow for MOF Synthesis and Characterization.
References
Application Notes and Protocols for the Preparation of Liquid Crystals Using 4-(3-bromophenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals derived from benzoic acid derivatives are a significant class of materials with broad applications in display technologies, optical switching, and sensing. The molecular structure of these compounds, particularly the presence of a rigid core and flexible terminal groups, gives rise to their mesomorphic properties. This document provides detailed protocols for the synthesis of a homologous series of liquid crystals based on 4-(3-bromophenyl)benzoic acid. The synthetic strategy involves the esterification of this compound with a series of 4-alkoxyphenols, yielding 4-alkoxyphenyl 4-(3-bromophenyl)benzoates. The length of the terminal alkoxy chain is a critical determinant of the mesomorphic behavior of these materials.
These application notes are intended to guide researchers in the synthesis, purification, and characterization of these novel liquid crystalline materials. The protocols provided are based on established esterification methodologies, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[1]
Materials and Methods
General Information
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound and the series of 4-alkoxyphenols are commercially available. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final products is typically achieved by column chromatography followed by recrystallization. Characterization of the synthesized compounds should be performed using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. The mesomorphic properties, including transition temperatures and phases, should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Experimental Protocols
Protocol 1: Synthesis of 4-alkoxyphenyl 4-(3-bromophenyl)benzoates
This protocol details the synthesis of a homologous series of 4-alkoxyphenyl 4-(3-bromophenyl)benzoates (where the alkyl chain can be varied, e.g., n-butyl, n-hexyl, n-octyl, n-decyl, n-dodecyl). The reaction is a Steglich esterification.[1]
Materials:
-
This compound
-
4-alkoxyphenol (e.g., 4-butoxyphenol, 4-hexyloxyphenol, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the corresponding 4-alkoxyphenol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of DCC (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The fractions containing the pure product are combined and the solvent is evaporated.
-
The solid product is further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 4-alkoxyphenyl 4-(3-bromophenyl)benzoate.
-
The purified product is dried under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity liquid crystalline materials.[2][3][4]
Materials:
-
Crude synthesized liquid crystal
-
Suitable solvent (e.g., ethanol, heptane, or a solvent mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected phase transition temperatures for a homologous series of 4-alkoxyphenyl 4-(3-bromophenyl)benzoates. These values are hypothetical and based on trends observed for similar benzoic acid-derived liquid crystals, where longer alkyl chains tend to stabilize smectic phases and lower the clearing point.
| Alkyl Chain (n) | Compound Name | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| 4 | 4-Butoxyphenyl 4-(3-bromophenyl)benzoate | ~80-85 | ~95-100 | Nematic |
| 6 | 4-Hexyloxyphenyl 4-(3-bromophenyl)benzoate | ~75-80 | ~105-110 | Nematic |
| 8 | 4-Octyloxyphenyl 4-(3-bromophenyl)benzoate | ~70-75 | ~110-115 | Smectic A, Nematic |
| 10 | 4-Decyloxyphenyl 4-(3-bromophenyl)benzoate | ~68-73 | ~112-117 | Smectic A, Nematic |
| 12 | 4-Dodecyloxyphenyl 4-(3-bromophenyl)benzoate | ~65-70 | ~115-120 | Smectic A, Nematic |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of liquid crystals.
Signaling Pathway (Logical Relationship)
Caption: Relationship between molecular structure and liquid crystalline properties.
References
Application of 4-(3-Bromophenyl)benzoic Acid Analogs in Polymer Synthesis: A Detailed Overview
Introduction
Aromatic polymers possessing halogenated functionalities are of significant interest in the development of high-performance materials. The incorporation of bromine atoms into the polymer backbone can enhance properties such as flame retardancy, thermal stability, and solubility. Furthermore, the bromo-group serves as a versatile reactive handle for post-polymerization modifications and for forming complex polymer architectures through various cross-coupling reactions. Monomers like 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid are bifunctional, containing both a reactive bromine site and a carboxylic acid group, making them ideal building blocks for a range of polymers including polyesters, polyamides, and rigid-rod polymers.
This application note details the synthesis of aromatic polyesters via polycondensation and the synthesis of poly(p-phenylene)s via Suzuki polycondensation using 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid as a key monomer.
Synthesis of Aromatic Polyesters
Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties. The use of a bent or "kinked" monomer like 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid can disrupt chain packing, leading to enhanced solubility and processability of the resulting polymer without significantly compromising its thermal stability.
Experimental Protocol: Synthesis of a Copolyester
This protocol describes the synthesis of a copolyester from 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid and a diol, such as 4,4'-(hexafluoroisopropylidene)diphenol (Bisphenol AF), via direct polycondensation.
Materials:
-
4'-bromo-[1,1'-biphenyl]-4-carboxylic acid
-
4,4'-(hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Diphenyl ether
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Calcium chloride (CaCl₂)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent), Bisphenol AF (1 equivalent), and a catalytic amount of pyridine.
-
Add NMP and diphenyl ether as the solvent system.
-
Heat the mixture to 100°C under a gentle stream of nitrogen to ensure all reactants are dissolved.
-
Slowly add triphenyl phosphite (TPP) (1.1 equivalents) to the reaction mixture.
-
Increase the temperature to 180-200°C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with hot methanol, and dry in a vacuum oven at 80°C for 24 hours.
Data Presentation:
Table 1: Typical Properties of Aromatic Polyesters from Brominated Biphenyl Monomers
| Property | Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 |
| Weight-Average Molecular Weight (Mw, g/mol ) | 50,000 - 150,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg, °C) | 200 - 280 |
| 5% Weight Loss Temp. (TGA, °C) | 450 - 550 |
| Solubility | Soluble in NMP, DMAc, Chloroform |
Note: The values presented are typical ranges and can vary depending on the specific comonomers and reaction conditions.
Synthesis of Poly(p-phenylene)s via Suzuki Polycondensation
The bromine atom on the biphenyl monomer is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of fully aromatic, rigid-rod polymers like poly(p-phenylene)s, which are known for their exceptional thermal stability and potential for high electrical conductivity upon doping.
Experimental Protocol: Suzuki Polycondensation
This protocol outlines the synthesis of a poly(p-phenylene) derivative from the boronic ester of 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid. The carboxylic acid group is typically protected as an ester during the polymerization.
Materials:
-
4'-bromo-[1,1'-biphenyl]-4-carboxylic acid methyl ester
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Aqueous sodium carbonate solution
-
Methanol
Procedure:
Step 1: Borylation of the Monomer
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid methyl ester (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents) in anhydrous 1,4-dioxane.
-
Add Pd(dppf)Cl₂ (0.03 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester. Purify by column chromatography or recrystallization.
Step 2: Suzuki Polycondensation
-
In a Schlenk flask under an inert atmosphere, dissolve the purified boronic ester monomer in a mixture of THF and an aqueous solution of sodium carbonate (2M).
-
Add a catalytic amount of Pd(dppf)Cl₂ (0.01-0.02 equivalents).
-
Heat the mixture to reflux (around 80°C) and stir vigorously for 24-48 hours. The polymer will precipitate out of the solution as it forms.
-
After cooling, filter the polymer and wash sequentially with water, methanol, and acetone to remove any remaining catalyst and oligomers.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Data Presentation:
Table 2: Typical Properties of Poly(p-phenylene)s from Brominated Biphenyl Monomers
| Property | Value Range |
| Weight-Average Molecular Weight (Mw, g/mol ) | 20,000 - 80,000 |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| 5% Weight Loss Temp. (TGA, °C) | > 500 |
| Solubility | Generally insoluble in common organic solvents |
Visualizations
Synthesis Workflow for Aromatic Polyesters
Caption: Workflow for the synthesis of aromatic polyesters.
Suzuki Polycondensation Pathway
Caption: Pathway for Suzuki polycondensation of a brominated monomer.
Application Notes and Protocols: 4-(3-bromophenyl)benzoic Acid in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(3-bromophenyl)benzoic acid as a versatile linker in the construction of transition metal-based heterogeneous catalysts, specifically Metal-Organic Frameworks (MOFs). While direct use as a soluble ligand in homogeneous catalysis is not widely documented, its bifunctional nature—a carboxylic acid for metal coordination and a reactive bromophenyl group—makes it an excellent candidate for creating robust and functional heterogeneous catalysts for key cross-coupling reactions.
Synthesis of this compound Ligand
The ligand can be synthesized via a Suzuki-Miyaura coupling reaction between 4-carboxyphenylboronic acid and 1,3-dibromobenzene.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Materials:
-
4-Carboxyphenylboronic acid
-
1,3-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq), 1,3-dibromobenzene (1.5 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90°C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add water.
-
Acidify the aqueous layer with 2M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(3-bromophenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-(3-bromophenyl)benzoic acid with a generic arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve a successful coupling, yielding a substituted biphenyl carboxylic acid. The conditions provided are based on established methodologies for similar substrates and can be adapted for various arylboronic acids.[1][4][5]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it a highly utilized transformation in medicinal chemistry and materials science.[3][4] The synthesis of biphenyl carboxylic acids is of particular interest as this motif is a key structural component in many biologically active molecules.[4]
This protocol specifically addresses the coupling of this compound, an aryl bromide bearing a carboxylic acid group. The presence of the carboxylic acid can influence the reaction conditions, particularly the choice of base and solvent system, as it will be deprotonated to a carboxylate salt under the basic reaction conditions.[7] Careful selection of these parameters is crucial for achieving high yields and purity.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand)
-
Ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃] or SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.[1]
-
-
Solvent and Catalyst Addition:
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[1]
-
Separate the organic layer and wash it sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][3]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure biphenyl carboxylic acid product.[1]
-
Data Presentation
The following tables summarize the quantitative data for the Suzuki-Miyaura coupling of this compound.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent |
| Arylboronic Acid | 1.2 - 1.5 mmol | Typically used in slight excess |
| Catalyst System | ||
| Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) | 1-5 mol% | Active Pd(0) catalyst |
| Palladium(II) Pre-catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | Used with a ligand, reduced in situ |
| Ligand (e.g., SPhos, PPh₃) | 2-10 mol% | Molar ratio to Palladium is crucial |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | A commonly used inorganic base |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 mmol | A stronger base that can be effective |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 mmol | Often provides higher yields |
| Solvent | ||
| 1,4-Dioxane / Water | 4:1 to 5:1 v/v | A common solvent system |
| Toluene / Water | 4:1 to 5:1 v/v | Another effective solvent mixture |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Dependent on solvent and catalyst system |
| Reaction Time | 8 - 24 hours | Monitored by TLC or LC-MS |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Troubleshooting and Optimization
-
Low Yields: Low yields can result from several factors including an inactive catalyst, an inappropriate base, or poor substrate solubility.[7] Ensure the palladium catalyst is fresh, as Pd(0) catalysts can be sensitive to air.[7] The choice of base is critical for activating the boronic acid; screening different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ may be necessary.[7] The carboxylate salt formed under basic conditions can have poor solubility, so adjusting the solvent system may be required.[7]
-
Side Products: Common side reactions include the homocoupling of the aryl bromide or the boronic acid, and protodeboronation of the boronic acid.[7] Ensuring a thoroughly deoxygenated reaction mixture can minimize homocoupling.
-
Catalyst Choice: While classical catalysts like Pd(PPh₃)₄ are reliable, modern systems using palladium acetate with bulky, electron-rich phosphine ligands such as SPhos can offer superior yields under milder conditions.[1]
By following this detailed protocol and considering the optimization strategies, researchers can effectively synthesize a variety of biphenyl carboxylic acids from this compound for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Functionalization of 4-(3-Bromophenyl)benzoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromophenyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid and an aryl bromide, allows for orthogonal functionalization, making it an ideal starting point for the synthesis of diverse compound libraries for biological screening. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the aryl bromide is a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
These modifications enable the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can modulate the pharmacological properties of the resulting molecules. This document provides detailed application notes on the biological relevance of functionalized this compound derivatives and comprehensive protocols for their synthesis and subsequent evaluation in common biological assays.
Application Notes: Biological Significance
Derivatives of this compound have shown potential in targeting a range of biological processes, particularly in oncology. The biphenyl carboxylic acid core is a privileged structure in drug design, and modifications at the 3'-position (via the bromo substituent) and the carboxylic acid can lead to potent and selective inhibitors of various enzymes and cellular pathways.
One key area of application is the development of kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Aurora A kinase , a serine/threonine kinase that plays a crucial role in mitotic progression.[1] Overexpression of Aurora A is common in many human cancers, making it an attractive target for anticancer therapies.[1] Inhibition of Aurora A can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis.[1]
Furthermore, functionalization of the this compound core can yield compounds with broad cytotoxic effects against various cancer cell lines. The introduction of different aryl or heteroaryl groups via Suzuki coupling, or diverse amine functionalities through amide bond formation, can significantly impact the anticancer potency and selectivity of the resulting molecules.
Data Presentation: Biological Activities of Functionalized Derivatives
The following tables summarize the biological activities of representative derivatives of this compound and structurally related compounds.
Table 1: Kinase Inhibition and Cytotoxicity of a Quinazoline Derivative
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Citation |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | In vitro kinase assay | - | MCF-7 (Breast Cancer) | 168.78 | [1] |
| T-24 (Bladder Cancer) | 257.87 | [1] |
Table 2: Anticancer Activity of 1,2,4-Triazole Analogs
| Compound ID | Cancer Cell Line Panel | Assay Type | Concentration (M) | Mean Growth Percent (%) | Most Sensitive Cell Line | Percent Growth Inhibition (%) | Citation |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | NCI-60 | Cytotoxicity Screen | 10⁻⁵ | 97.48 | SNB-75 (CNS Cancer) | 38.94 | |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | NCI-60 | Cytotoxicity Screen | 10⁻⁵ | - | SNB-75 (CNS Cancer) | 41.25 |
Table 3: Enzyme Inhibition by Benzoic Acid Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Ki) (nM) | Citation |
| Tetrahydroisoquinolynyl-benzoic acid derivative | Acetylcholinesterase (AChE) | 13.62 ± 0.21 | [2] |
| Tetrahydroisoquinolynyl-benzoic acid derivative | Carbonic Anhydrase I (hCA I) | - | [2] |
| Tetrahydroisoquinolynyl-benzoic acid derivative | Carbonic Anhydrase II (hCA II) | 18.78 ± 0.09 | [2] |
Experimental Protocols
A. Chemical Synthesis
Two primary strategies for the functionalization of this compound are amide bond formation and Suzuki-Miyaura cross-coupling.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of interest (1.0-1.2 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
B. Biological Assays
Protocol 3: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37 °C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate for a further 4-18 hours at 37 °C (or overnight) in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of Aurora A kinase and the inhibitory potential of test compounds.[5]
Materials:
-
Recombinant active Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[5]
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the test inhibitor dilution. For positive control (no inhibition) and blank wells, add 1 µL of buffer with the same percentage of DMSO.
-
Add 2 µL of a mixture containing the kinase substrate and ATP to each well. The final ATP concentration should be at or near its Km for Aurora A.
-
To initiate the kinase reaction, add 2 µL of diluted Aurora A kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Mandatory Visualizations
References
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Application Notes and Protocols for the Derivatization of 4-(3-bromophenyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(3-bromophenyl)benzoic acid is a versatile bifunctional molecule frequently utilized as a building block in medicinal chemistry and materials science. The presence of both a carboxylic acid and a brominated phenyl ring allows for orthogonal chemical modifications. Derivatization of the carboxylic acid group is a critical step for creating amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the synthesis of novel polymers and functional materials.[1][2] This document provides detailed protocols for the most common and effective methods of derivatizing the carboxylic acid moiety of this compound.
Overview of Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound involve its conversion into more reactive intermediates or direct coupling reactions. The three main classes of derivatives—acid chlorides, esters, and amides—are typically synthesized through distinct pathways. Acid chlorides are highly reactive intermediates, while esters and amides are stable final products often targeted in drug development programs.
Caption: General workflow for derivatizing this compound.
Quantitative Data Summary
The selection of a derivatization method often depends on the desired yield, reaction time, and the stability of the reactants. The following table summarizes typical quantitative data for the protocols described herein.
| Derivatization Method | Key Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂), cat. DMF | Toluene | 80 | 2 - 4 | >95 (often used crude) |
| Fischer Esterification | Methanol, cat. H₂SO₄ | Methanol | 65 | 5 - 12 | 85 - 95 |
| Amidation (EDC/HOBt) | EDC, HOBt, DIPEA | DMF | 25 | 12 | ~85[3] |
| Amidation (HATU) | HATU, DIPEA | DMF | 25 | 2 | ~95[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(3-bromophenyl)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride. This intermediate is typically used immediately in subsequent reactions without purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to create a suspension (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.
-
The resulting crude 4-(3-bromophenyl)benzoyl chloride is obtained as a solid or oil and is typically used in the next step without further purification.
Protocol 2: Esterification via Fischer Esterification (Methyl Ester Synthesis)
This protocol outlines a classic acid-catalyzed esterification using methanol to produce methyl 4-(3-bromophenyl)benzoate.[4][5]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, extraction, and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until gas evolution stops and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure methyl 4-(3-bromophenyl)benzoate.
Protocol 3: Amidation using Carbodiimide Coupling Agents (EDC/HOBt)
Amide bond formation is a cornerstone of drug discovery.[3] This protocol uses the common and cost-effective carbodiimide EDC in combination with the additive HOBt to minimize side reactions and improve efficiency.[3][6][7]
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Biological Activity of 4-(3-bromophenyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 4-(3-bromophenyl)benzoic acid analogs, focusing on their potential as therapeutic agents. This document includes a summary of their anticancer, antidiabetic, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways.
Biological Activities and Quantitative Data
Analogs of this compound have demonstrated a range of biological activities, with the most significant findings in the realm of anticancer research. These compounds have also been investigated for their potential as antidiabetic and anti-inflammatory agents.
Anticancer Activity
Several studies have highlighted the potential of this compound analogs as anticancer agents. The primary mechanism of action for some of these analogs appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, derived from a this compound scaffold, were evaluated for their anticancer activity against a panel of 58 human cancer cell lines by the National Cancer Institute (NCI). The results are presented as Percent Growth Inhibition (PGI) at a 10 µM concentration.[1]
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1]
| Compound ID | R Substituent | Most Sensitive Cell Line | PGI (%) at 10 µM |
| 4e | 2-chloro | SNB-75 (CNS Cancer) | 41.25 |
| 4i | 2,6-dimethyl | SNB-75 (CNS Cancer) | 38.94 |
| 4i | 2,6-dimethyl | UO-31 (Renal Cancer) | 30.14 |
| 4i | 2,6-dimethyl | CCRF-CEM (Leukemia) | 26.92 |
| 4i | 2,6-dimethyl | EKVX (NSCLC) | 26.61 |
| 4i | 2,6-dimethyl | OVCAR-5 (Ovarian Cancer) | 23.12 |
PGI: Percent Growth Inhibition. A higher PGI value indicates greater inhibition of cancer cell growth.
Other studies have explored derivatives of this compound as inhibitors of receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been shown to be potent dual inhibitors of PDGFRβ and VEGFR-2.[2]
Antidiabetic Activity
Certain β-amino ketone derivatives incorporating a 4-(3-bromophenyl) moiety have been synthesized and evaluated for their antidiabetic potential. These compounds have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. Some of these analogs also demonstrated the ability to activate the peroxisome proliferator-activated receptor response element (PPRE).[3]
Table 2: Antidiabetic Activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Analogs [3]
| Compound ID | PTP1B Inhibitory Activity | α-Glucosidase Inhibitory Activity | PPRE Agonist Activity (% of Pioglitazone) |
| 12 | Moderate | Moderate | 66.35 |
| Multiple | Moderate | Moderate | ~40 |
Data presented is qualitative for inhibitory activities as specific IC50 values were not provided in the source.
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties. The introduction of a bromine atom at the 3-position has been shown to improve the pharmacokinetic properties of some of these compounds, which act as VLA-4 antagonists. VLA-4 is an integrin involved in inflammatory processes. One such analog demonstrated potent activity with an IC50 value of 0.51 nM in an in vitro assay and efficacy in a rat pleurisy model.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers investigating the biological activities of this compound analogs.
NCI-60 Human Tumor Cell Line Screen (Anticancer)
This protocol is based on the methodology used by the National Cancer Institute for its 60-cell line screen.
Objective: To determine the in vitro anticancer activity of test compounds.
Materials:
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Human tumor cell lines from the NCI-60 panel
-
Test compounds solubilized in DMSO
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) dye
-
Tris buffer
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Incubation: Incubate the plates at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours.
-
Time Zero (Tz) Plate: After 24 hours, fix one set of plates with TCA to determine the cell count at the time of drug addition.
-
Drug Addition: Add the test compounds at the desired concentration (e.g., 10 µM) to the remaining plates. Include a no-drug control.
-
Incubation with Drug: Incubate the plates for an additional 48 hours under the same conditions.
-
Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with cold TCA.
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris buffer.
-
Absorbance Reading: Read the optical density at 515 nm using a microplate reader.
-
Data Analysis: Calculate the Percent Growth Inhibition (PGI) using the following formula: PGI = 100 - (((T - Tz) / (C - Tz)) x 100) for T > Tz Where T is the optical density of the treated cells, Tz is the optical density at time zero, and C is the optical density of the control (untreated) cells.
In Vitro Tubulin Polymerization Assay (Anticancer)
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
Objective: To assess the effect of test compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: On ice, prepare a reaction mixture containing tubulin, General Tubulin Buffer, and GTP.
-
Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.
-
Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate the polymerization reaction.
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (Antidiabetic)
This colorimetric assay measures the inhibition of PTP1B, a key enzyme in the insulin signaling pathway.
Objective: To determine the inhibitory activity of test compounds against PTP1B.
Materials:
-
Recombinant human PTP1B
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Test compounds and a known PTP1B inhibitor (e.g., suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Signaling Pathways and Visualizations
The biological activities of this compound analogs are linked to their interference with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways.
Tubulin Polymerization Inhibition and Apoptosis
Many anticancer analogs of this compound function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
PTP1B Inhibition and Insulin Signaling
Antidiabetic analogs of this compound enhance insulin signaling by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor and its substrates.
General Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of the biological activity of novel this compound analogs.
References
Troubleshooting & Optimization
improving the yield of Suzuki coupling for 4-(3-bromophenyl)benzoic acid synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments, specifically focusing on the synthesis of 4-(3-bromophenyl)benzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
Q1: My Suzuki coupling reaction to synthesize this compound is failing or giving very low yields. What are the common causes?
A1: Low or no yield in the synthesis of this compound via Suzuki coupling can be attributed to several factors. The key is a systematic evaluation of your reaction components and conditions. Common issues include:
-
Catalyst and Ligand Incompatibility: The choice of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not always be optimal.[1] For some substrates, more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be more effective.[1]
-
Suboptimal Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other reagents are important factors to consider.[1]
-
Solvent Effects: The polarity and protic nature of the solvent can significantly impact the reaction rate and the occurrence of side reactions.[1]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and hydrodehalogenation of the aryl bromide can consume starting materials and reduce the yield.[1][2]
-
Reaction Conditions: Parameters like temperature, reaction time, and the rigorous exclusion of oxygen and moisture need to be carefully optimized.[1]
Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a clear indication that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1] The most common side reactions are hydrodehalogenation and homocoupling.
-
Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene. It can be identified by analytical techniques like TLC, GC-MS, and NMR, which will show the presence of benzoic acid.[2] High temperatures and prolonged reaction times can promote this side reaction.[2]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. The presence of oxygen can often promote the homocoupling of the boronic acid.[3]
To minimize these side reactions, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) and that all solvents are thoroughly degassed.[1][3] Optimizing the choice of base and ligand can also help to favor the desired cross-coupling pathway.
Q3: My reaction seems to be very slow or stalls before completion. What can I do to improve the reaction rate?
A3: A sluggish reaction can often be accelerated by adjusting the reaction conditions.
-
Temperature: Many Suzuki couplings are performed at elevated temperatures, typically between 80-110 °C.[1] If your reaction is slow at a lower temperature, a gradual increase may improve the rate.
-
Catalyst Loading: While not always the solution, in some cases, a modest increase in the catalyst loading can improve the reaction rate.
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle. Switching to a more electron-rich and bulky ligand can sometimes accelerate the reaction.
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Experimenting with different solvent systems, such as toluene/water or dioxane/water, may be beneficial.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of 3-bromobenzoic acid with phenylboronic acid?
A1: While there is no single "best" catalyst for all Suzuki reactions, for the coupling of aryl bromides, palladium catalysts are most commonly used.[6][7] A good starting point is often a palladium(II) source like Pd(OAc)₂ combined with a phosphine ligand, or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5][8] For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos can provide superior yields.[1][5]
Q2: Which base should I use for my reaction?
A2: The choice of base is critical and can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5] The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base than K₂CO₃ and is often used in challenging couplings.[5] The base should be used in excess, typically 2-3 equivalents.
Q3: Does my Suzuki coupling reaction need to be performed under anhydrous conditions?
A3: While some Suzuki reactions tolerate water and it can even be beneficial, it is generally good practice to start with anhydrous solvents to have better control over the reaction conditions.[1] However, many Suzuki protocols utilize a biphasic solvent system, such as toluene/water or dioxane/water, where water is intentionally added.[4][5]
Q4: How can I effectively monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | 4-Bromobenzoic acid derivative |
Data compiled from similar Suzuki-Miyaura coupling reactions reported in the literature.[5]
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a representative example and may require optimization for your specific needs.
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromophenylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[5]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[5]
-
Starting Material Addition: Add 4-bromobenzoic acid (1.0 equivalent) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.[7]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Technical Support Center: Purification of Crude 4-(3-bromophenyl)benzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(3-bromophenyl)benzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A definitive single "best" solvent is not documented in readily available literature. However, based on the structure of this compound (a moderately polar aromatic carboxylic acid), a common approach is to use a solvent system in which the compound is highly soluble when hot and sparingly soluble when cold. Ethanol, or a mixed solvent system such as ethanol/water or ethyl acetate/heptane, is a logical starting point. The principle of "like dissolves like" suggests that polar protic or polar aprotic solvents are good candidates.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. A common method for synthesizing biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. If this method was used, potential impurities could include:
-
Unreacted starting materials: Such as 3-bromophenylboronic acid or a 4-halobenzoic acid derivative.
-
Homocoupling byproducts: Resulting from the self-coupling of the starting materials.
-
Residual catalyst: Typically a palladium catalyst.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: There are a few possible reasons for this:
-
Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. If adding more solvent does not work, a different solvent or solvent system should be tested.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a large portion of the compound has dissolved but some solid remains, a hot filtration should be performed to remove the insoluble material.[1]
Q4: No crystals are forming upon cooling. What can I do?
A4: This is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass stirring rod to create nucleation sites.[1][2]
-
Seed Crystals: If available, add a very small crystal of pure this compound to the solution to initiate crystallization.[1]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool Slowly: Ensure the solution is cooling slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[1][2]
Q5: The recrystallized product appears oily or forms an oil instead of crystals. What is happening?
A5: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point. To remedy this, you can try reheating the solution and adding more of the primary solvent to keep the compound dissolved for longer as it cools.[3] If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration may help.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[1] |
| Too much solvent was used. | Evaporate some of the solvent and re-cool to allow more of the compound to crystallize. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the solution.[1] | |
| Discolored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] |
| Crystals Form Too Quickly | The solution is highly supersaturated. | Reheat the solution and add a small amount of additional solvent to slow down the crystallization process upon cooling.[3] |
| The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Polarity | Suitability as a Recrystallization Solvent | Notes |
| Water | High | Poor alone, but good as an anti-solvent | The compound is likely sparingly soluble in water even when hot. |
| Ethanol | High | Good | A good starting point for many organic acids. |
| Methanol | High | Good | Similar to ethanol, a viable option. |
| Ethyl Acetate | Medium | Moderate | Can be effective, often used in combination with a non-polar anti-solvent like heptane. |
| Acetone | Medium | Moderate | Its low boiling point may be a consideration. |
| Heptane/Hexane | Low | Poor as a primary solvent, good as an anti-solvent | The compound is likely insoluble in these solvents. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a filtration setup (funnel, fluted filter paper, and receiving flask) with a small amount of hot solvent.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystals have begun to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Visualization
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: Synthesis of 4-(3-bromophenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenyl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound, and what are the primary reactants?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 3-bromophenylboronic acid with a 4-halobenzoic acid derivative, most commonly 4-bromobenzoic acid or its corresponding esters (e.g., methyl 4-bromobenzoate).
Q2: I am observing significant amounts of symmetrical biaryl compounds in my crude product mixture. What are these byproducts and how can I minimize their formation?
A2: These are homocoupling byproducts, a common issue in Suzuki-Miyaura reactions. They arise from the coupling of two molecules of the same starting material. You will likely see both 4,4'-biphenyldicarboxylic acid (from the 4-bromobenzoic acid) and 3,3'-dibromobiphenyl (from the 3-bromophenylboronic acid).
Troubleshooting:
-
Deoxygenation: The presence of oxygen can promote homocoupling. Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. If possible, try running the reaction at a lower temperature for a longer period.
Q3: My reaction is complete, but I have a significant amount of benzoic acid in my product mixture. What is the cause of this impurity?
A3: The presence of benzoic acid is likely due to a side reaction called protodeboronation of the 3-bromophenylboronic acid. In this process, the boronic acid group is replaced by a hydrogen atom, leading to the formation of bromobenzene, which does not participate in the desired cross-coupling reaction. Subsequent purification steps may also contribute to the presence of benzoic acid if not performed carefully.
Troubleshooting:
-
Base Selection: The choice and stoichiometry of the base can influence the rate of protodeboronation. A weaker base or more precise control of the amount of base may be beneficial.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of protodeboronation. Monitor the reaction progress and work it up promptly upon completion.
Q4: I have identified 4-bromobenzoic acid in my final product. What could be the reason?
A4: The presence of 4-bromobenzoic acid indicates an incomplete reaction.
Troubleshooting:
-
Catalyst Activity: Your palladium catalyst may be inactive or poisoned. Ensure you are using a fresh, high-quality catalyst.
-
Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. Consider increasing the temperature or extending the reaction time.
-
Stoichiometry: Ensure the stoichiometry of your reactants is correct. A slight excess of the boronic acid is often used.
Q5: How can I effectively purify my crude this compound to remove these byproducts?
A5: Recrystallization is a common and effective method for purifying the final product.[1][2][3]
Purification Guidance:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or a mixture of organic solvents like dichloromethane and methanol.[1][4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal.[3] Filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to promote the formation of pure crystals. The homocoupling byproducts, being less polar, may remain in the mother liquor. Collect the purified crystals by filtration.[2]
Quantitative Data on Byproduct Formation
The following table provides an estimated distribution of products and byproducts in a typical Suzuki-Miyaura synthesis of this compound. These values are illustrative and can vary significantly depending on the specific reaction conditions.
| Compound | Role | Typical Yield/Percentage |
| This compound | Desired Product | 85-95% |
| 4,4'-Biphenyldicarboxylic acid | Homocoupling Byproduct | 2-5% |
| 3,3'-Dibromobiphenyl | Homocoupling Byproduct | 1-3% |
| Benzoic acid | Protodeboronation/Side Product | < 2% |
| 4-Bromobenzoic acid | Unreacted Starting Material | < 2% |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for Suzuki-Miyaura couplings of similar aryl bromides and boronic acids.[5][6][7]
Materials:
-
4-Bromobenzoic acid (1.0 mmol, 1.0 eq)
-
3-Bromophenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, 3-bromophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid products.
-
Filter the precipitate and wash with water.
-
The crude product can then be purified by recrystallization.
Visualizations
References
Technical Support Center: Suzuki-Miyaura Reactions with Aryl Bromides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Suzuki-Miyaura cross-coupling reaction with aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura reaction?
A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[1] The catalytic cycle consists of three main steps:[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex.[2]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[1][4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Q2: My Suzuki-Miyaura reaction is not working or giving a very low yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura reactions with aryl bromides can stem from several factors:[5]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Poor Quality Reagents: The aryl bromide, boronic acid, base, or solvent may be impure or degraded. Boronic acids, in particular, can be unstable.[2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and may not be optimized for your specific substrates.[6]
-
Presence of Oxygen: Oxygen can lead to the oxidation of the phosphine ligand and the formation of palladium black, deactivating the catalyst. It can also promote side reactions like homocoupling.[2][7]
-
Side Reactions: Competing reactions such as protodeboronation, dehalogenation, or homocoupling can consume starting materials and reduce the yield of the desired product.[2][8][9]
Q3: What are the most common side reactions in Suzuki-Miyaura couplings with aryl bromides?
A3: The primary side reactions include:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, replacing it with a carbon-hydrogen bond. This side reaction is often promoted by aqueous conditions and can be dependent on the reaction's pH.[8] Heteroaryl boronic acids can be particularly susceptible to this process.[2]
-
Dehalogenation: The aryl bromide starting material is reduced to the corresponding arene, where the bromine atom is replaced by a hydrogen atom. This can be caused by certain bases or solvents acting as hydride donors.[2][9]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen in the reaction mixture can significantly increase the likelihood of homocoupling.[2][7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure you are using a reliable source of palladium. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts).[2] | Pd(II) sources require reduction, which can sometimes be inefficient. Pre-formed Pd(0) catalysts or precatalysts designed for easy activation can improve reaction initiation.[2] |
| Poor Reagent Quality | Use freshly purchased or purified reagents. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[2] Ensure solvents are anhydrous and properly degassed. | Impurities in reagents can inhibit the catalyst or participate in side reactions. Water content in boronic acids can affect stoichiometry. Dissolved oxygen can deactivate the catalyst.[2] |
| Suboptimal Ligand | The choice of phosphine ligand is crucial. For aryl bromides, common ligands include PPh₃, P(t-Bu)₃, or more specialized Buchwald-type ligands like SPhos.[10][11] Screen a few different ligands to find the optimal one for your substrate combination. | The ligand influences the stability and reactivity of the palladium catalyst. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps.[12] |
| Incorrect Base | The base is critical for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[4][13] The strength and solubility of the base can significantly impact the reaction rate and yield. Try screening different bases. | The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[4] The choice of base can depend on the specific substrates and solvent system.[4][13] |
| Inappropriate Solvent | Solvents like dioxane, THF, toluene, and DMF, often with a small amount of water, are commonly used.[2] The solvent affects the solubility of the reagents and the stability of the catalytic species.[14] Consider screening different solvent systems. | The polarity of the solvent can influence the reaction pathway and selectivity.[14][15] |
Issue 2: Significant Homocoupling of the Boronic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[2] |
| Using a Pd(II) Precatalyst | If using a Pd(II) source, its reduction to Pd(0) can sometimes be accompanied by homocoupling.[2] Consider switching to a Pd(0) precatalyst. | The mechanism of Pd(II) reduction can involve the boronic acid, leading to homocoupling as a side reaction.[2] |
Issue 3: Protodeboronation of the Boronic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Unstable Boronic Acid | Some boronic acids, especially heteroaromatic ones, are prone to protodeboronation.[2] Use the boronic acid as soon as possible after purchase or synthesis. Consider using a more stable boronic ester derivative, such as a pinacol ester.[2] | Boronic esters are generally more stable than their corresponding boronic acids and can be used in the reaction, often with the addition of a fluoride source like KF to facilitate transmetalation.[2][11] |
| Prolonged Reaction Time or High Temperature | Optimize the reaction conditions to proceed at a lower temperature or for a shorter duration.[12] | The rate of protodeboronation can increase with temperature and time.[8] |
| Inappropriate Base/pH | The reaction pH can influence the rate of protodeboronation.[8] Screening different bases might mitigate this side reaction. | The stability of the boronic acid is pH-dependent.[8] |
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the effect of different components on the yield of Suzuki-Miyaura reactions with aryl bromides. Note that yields are highly substrate-dependent.
Table 1: Effect of Different Bases
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | High | A commonly used, effective, and inexpensive base.[13] |
| K₃PO₄ | Aryl bromides, sterically hindered substrates | Very High | Often provides excellent yields, particularly for challenging couplings.[16] |
| Cs₂CO₃ | Aryl bromides, base-sensitive substrates | High to Very High | A strong but mild base, often used for difficult or sensitive substrates. |
| KF | Aryl bromides | Moderate to High | Fluoride ions are thought to play a unique role in activating the boronic acid.[4][11] |
| KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[4] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[4] |
Table 2: Effect of Different Solvents
| Solvent System | Typical Substrates | Notes |
| Toluene/Water | General aryl bromides | A common biphasic system that often gives good results. |
| Dioxane/Water | General aryl bromides | Another widely used and effective solvent mixture.[16] |
| THF/Water | General aryl bromides | Good for substrates with varying polarities.[5] |
| DMF or Acetonitrile | Aryl bromides | Polar aprotic solvents that can influence selectivity in some cases.[14] |
| Ethanol/Water | Non-activated aryl bromides | Can be effective for "ligand-free" conditions at room temperature.[17] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), the boronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.5-5 mol %).
-
Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.[5]
-
Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by column chromatography on silica gel.[18]
Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 4-(3-bromophenyl)benzoic acid
Welcome, researchers and drug development professionals. This guide provides comprehensive technical support for the synthesis of 4-(3-bromophenyl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the two primary Suzuki-Miyaura coupling routes to synthesize this compound?
A1: There are two main synthetic pathways for this transformation:
-
Route A: Coupling of 4-carboxyphenylboronic acid with a 3-bromoaryl halide (e.g., 1-bromo-3-iodobenzene or 1,3-dibromobenzene). This route is often preferred when the 3-bromoaryl halide is more readily available or cost-effective.
-
Route B: Coupling of 3-bromophenylboronic acid with 4-bromobenzoic acid . This is a common alternative, leveraging commercially available starting materials.
Q2: My reaction yield is consistently low. What are the most common initial checks to perform?
A2: Low yields in Suzuki couplings can often be traced to a few key areas. Begin with a systematic check of your reagents and reaction setup:
-
Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Use fresh, high-purity boronic acids. The reactivity of the aryl halide is also critical, with the general trend being I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst, often leading to the formation of homocoupling byproducts.[2] Ensure your reaction vessel is thoroughly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and appropriate for the reaction.
Q3: What are the common impurities I should look for, and how can I minimize them?
A3: The most common impurities are byproducts from side reactions:
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl (e.g., biphenyl-3,3'-dicarboxylic acid or 4,4'-biphenyldicarboxylic acid). It is often promoted by the presence of oxygen or excess Pd(II) species.[2][3] To minimize this, ensure thorough degassing of your reaction mixture and use an efficient Pd(0) source or a precatalyst system that rapidly generates the active catalyst.
-
Protodeboronation: This is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond. This is a common cause of low yields.[4] To mitigate it, use milder bases (e.g., K₃PO₄, KF), ensure anhydrous conditions where possible, and consider using boronic esters (like pinacol esters) which are more stable.[4]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[2]
Q4: How critical is the choice of base, and which one should I start with?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact the reaction yield.[5] For the synthesis of biphenyl carboxylic acids, inorganic bases are generally preferred. A good starting point is K₂CO₃ or Na₂CO₃ . If yields are low or side reactions are problematic, screening other bases like K₃PO₄ is recommended, as it is often effective in challenging couplings.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst and ligand. • Consider a more active precatalyst system (e.g., a palladacycle or a combination of Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos). |
| 2. Insufficient Temperature | • Increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[1] | |
| 3. Poorly Soluble Reagents | • Screen different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water is common.[7][8] | |
| 4. Inappropriate Base | • Ensure the base is strong enough and sufficiently soluble. Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[5] | |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in the Reaction | • Improve the degassing procedure. Purge the solvent and the reaction vessel thoroughly with an inert gas (Ar or N₂). |
| 2. Inefficient Catalyst Activation | • Use a Pd(0) source like Pd(PPh₃)₄ directly. • If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). | |
| Protodeboronation of Boronic Acid is Observed | 1. Base is too harsh or reaction time is too long. | • Switch to a milder base (e.g., K₃PO₄, KF). • Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Presence of excess water. | • Use anhydrous solvents and reagents if the protocol allows. | |
| 3. Inherent instability of the boronic acid. | • Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[4] | |
| Product is Difficult to Purify | 1. Close Polarity of Product and Byproducts | • Optimize the reaction to minimize byproduct formation (see above). • For acidic products like this compound, an acid-base workup can be effective. Dissolve the crude product in a basic aqueous solution (e.g., NaOH), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on Suzuki-Miyaura reactions with substrates similar to those used for synthesizing this compound. This data serves as a guide for optimizing your specific reaction conditions.
Table 1: Effect of Different Bases on Reaction Yield (Model Reaction: 4-Bromotoluene + Phenylboronic Acid)
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 35 |
| Data is illustrative and compiled from representative literature to show general trends.[5] |
Table 2: Effect of Solvent on Reaction Yield (Model Reaction: 4-Bromoacetophenone + Phenylboronic Acid)
| Entry | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | PdCl₂(dppf) | 80 | 3 | 85 |
| 2 | 1,4-Dioxane | K₂CO₃ | PdCl₂(dppf) | 80 | 3 | 90 |
| 3 | DMF | K₂CO₃ | PdCl₂(dppf) | 80 | 3 | 96 |
| 4 | Acetonitrile | K₂CO₃ | PdCl₂(dppf) | 80 | 3 | 78 |
| 5 | Water | KOH | Pd-Complex | 100 | 1 | 98 |
| Data is illustrative and compiled from representative literature to show general trends.[8] |
Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with 3-bromophenylboronic acid. Optimization may be required for specific substrates or alternative coupling partners.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Bromophenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane / Water (4:1 or 5:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3-bromophenylboronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe. The solvent should be degassed beforehand by sparging with an inert gas for 15-30 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Acid-Base Extraction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to >11 with 1M NaOH solution.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities, including the triphenylphosphine oxide byproduct.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of <2. The product, this compound, should precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
preventing homocoupling side reactions in Suzuki coupling of brominated aromatics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of brominated aromatics, with a specific focus on preventing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid or boronic ester reagent react with each other to form a symmetrical biaryl compound. This is problematic as it consumes the often valuable boronic acid reagent, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of an additional byproduct.[1]
Q2: What are the primary causes of homocoupling side reactions with brominated aromatics?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][4] When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product before its reduction to the catalytically active Pd(0) state.[1][5]
Q3: How does the choice of palladium catalyst and ligand affect the formation of homocoupling byproducts?
A3: The selection of the palladium source and its associated ligand is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it circumvents the in-situ reduction step that can trigger homocoupling.[1][6] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and P(t-Bu)₃, are highly recommended.[1][6] These ligands accelerate both the oxidative addition and the crucial final reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.[1]
Q4: What is the role of the base in Suzuki coupling, and how can it influence homocoupling?
A4: The base is essential for activating the boronic acid, making it ready for the transmetalation step.[1][7] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1][8] While necessary, an overly strong base or high concentrations of certain bases can sometimes promote side reactions. The choice of base is often substrate-dependent and may require screening for optimal results.[5][9]
Q5: Can solvents and reaction temperature impact the extent of homocoupling?
A5: Yes, solvents and temperature are critical parameters. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are frequently used and can help minimize homocoupling.[5] While water is often added to dissolve the base and facilitate the formation of the boronate species, excessive amounts can sometimes promote homocoupling.[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can accelerate side reactions more than the desired cross-coupling.[5][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of homocoupled biaryl from boronic acid | 1. Presence of oxygen in the reaction mixture.[1][2][4] 2. Use of a Pd(II) precatalyst.[1][5] 3. Suboptimal ligand choice.[1][6] 4. High instantaneous concentration of boronic acid. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1][2][5] 2. Catalyst Selection: Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] If a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate.[2][11] 3. Ligand Optimization: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ to accelerate the desired catalytic cycle.[1][6] 4. Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[5] |
| Low yield of the desired cross-coupled product with starting material remaining | 1. Inefficient catalyst system. 2. Catalyst inhibition.[12] 3. Poor quality of boronic acid (protodeboronation).[4][12] | 1. Screen Catalysts and Ligands: Experiment with different palladium sources and ligands. For less reactive aryl bromides, more electron-rich and bulky ligands can facilitate the oxidative addition step.[12][13] 2. Use Bulky Ligands: For substrates with coordinating groups (e.g., pyridines), use bulky ligands to shield the palladium center and prevent catalyst inhibition.[12] 3. Boronic Acid Quality: Use fresh, high-purity boronic acid. For unstable boronic acids, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[10][12] |
| Formation of dehalogenated (hydrodehalogenated) aromatic byproduct | 1. Presence of a hydride source. 2. Certain bases or solvents can act as hydride donors. | 1. Anhydrous Conditions: Ensure anhydrous conditions if the protocol allows, as water can sometimes be a proton source. 2. Screen Bases and Solvents: Vary the base and solvent system. Sometimes, switching to a non-protic solvent or a different base can minimize dehalogenation.[4] |
Quantitative Data Summary
Table 1: Effect of Additives on Homocoupling
| Additive | Concentration | Homocoupling Product (%) | Reference |
| None | - | ~0.5% - 1.5% | [6] |
| Potassium Formate | Not specified | < 0.1% | [2][6][11] |
Table 2: General Impact of Ligand Type on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions.[6] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands like SPhos, XPhos) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[1][6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[6] |
Table 3: Recommended Conditions for Suzuki Coupling of Brominated Aromatics to Minimize Homocoupling
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ (2-5) | XPhos (4-10) | K₂CO₃ (2.0) | 1,4-Dioxane | 80 | 90-98% | [1] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Good to Excellent | [1] |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | Dimethoxyethane | 80 | Good | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Brominated Aromatic with an Arylboronic Acid to Minimize Homocoupling
This protocol is a generalized procedure based on commonly successful conditions reported in the literature.[1]
Materials:
-
Brominated aromatic (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 eq)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vessel
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated aromatic (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (2.0 eq).
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Caption: Catalytic cycles for Suzuki coupling and the competing homocoupling side reaction.
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: Crystallization of Biphenyl Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of biphenyl carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in crystallizing biphenyl carboxylic acids?
A1: Researchers often face several key challenges during the crystallization of biphenyl carboxylic acids. These include:
-
Polymorphism: Biphenyl carboxylic acids can often crystallize into multiple crystal forms (polymorphs), each with different physical properties like solubility and stability. The planar nature of the biphenyl system can lead to different packing arrangements in the crystal lattice.[1]
-
Solvent Selection: Identifying a suitable solvent or solvent system is critical. The ideal solvent should dissolve the biphenyl carboxylic acid at high temperatures but have low solubility at lower temperatures to ensure a good yield.
-
"Oiling Out": Instead of forming crystals, the compound may separate from the solution as a liquid phase, a phenomenon known as "oiling out." This is common when the solute is highly impure or when the solution is cooled too quickly.[2]
-
Impurity Incorporation: Impurities from the synthesis, such as byproducts from a Suzuki coupling reaction, can be incorporated into the crystal lattice, affecting purity and crystal quality.[3]
-
Poor Crystal Quality: Obtaining single crystals suitable for X-ray diffraction can be difficult. Often, the result is a microcrystalline powder or dendritic growth.
Q2: How do I select an appropriate solvent for my biphenyl carboxylic acid crystallization?
A2: Solvent selection is a crucial first step. Here are some guidelines:
-
"Like Dissolves Like": Start with solvents that have similar polarity to biphenyl carboxylic acids. Due to the carboxylic acid group, polar solvents are often a good starting point. However, the biphenyl group provides significant nonpolar character.
-
Common Solvents: For 4-biphenylcarboxylic acid, common solvent systems include benzene/petroleum ether and aqueous ethanol.[3] For 4,4'-biphenyldicarboxylic acid, solvents like N,N-dimethylformamide (DMF) are often used, sometimes in combination with water.[4][5]
-
Solubility Testing: Experimentally test the solubility of a small amount of your compound in various solvents at both room temperature and the solvent's boiling point. An ideal solvent will show a significant increase in solubility with temperature.
-
Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. Here’s how to troubleshoot this issue:
-
Increase the Solvent Volume: The concentration of the solute may be too high. Add more of the primary solvent to the heated solution to decrease the saturation level.
-
Slow Down the Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Change the Solvent: The boiling point of your solvent might be too high, causing the compound to melt before it crystallizes. Try a solvent with a lower boiling point.
-
Use a Seed Crystal: Adding a small, pure crystal of your compound (a seed crystal) can induce crystallization and bypass the formation of an oil.
Q4: I am not getting any crystals to form. What are the possible reasons and solutions?
A4: Failure to crystallize is a common issue. Consider the following:
-
Solution is Too Dilute: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturation Not Reached: The solution may not be sufficiently supersaturated upon cooling. If you are using a mixed solvent system, you may need to add more of the "poor" solvent (anti-solvent).
-
Induction Time: Sometimes crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Purity Issues: Highly impure compounds may be difficult to crystallize. Consider purifying your material by another method, such as column chromatography, before attempting crystallization.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the crystallization of biphenyl carboxylic acids.
Problem 1: No Crystals Form Upon Cooling
| Possible Cause | Solution |
| Solution is too dilute (too much solvent). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Insufficient supersaturation. | If using a mixed solvent system, add more of the anti-solvent dropwise to the warm solution until turbidity persists, then add a drop of the good solvent to clarify and cool. |
| Nucleation is inhibited. | 1. Scratch the inner surface of the flask at the meniscus with a glass rod. 2. Add a seed crystal of the pure compound. |
| Compound is too soluble at low temperatures. | Change to a solvent in which the compound is less soluble at room temperature. |
Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
| Possible Cause | Solution |
| Solution is too concentrated. | Reheat the mixture and add more of the primary solvent. |
| Cooling rate is too fast. | Allow the flask to cool slowly to room temperature before further cooling in an ice bath. Insulate the flask to slow down the cooling process. |
| High impurity level. | Consider a pre-purification step like column chromatography. Sometimes, adding activated charcoal to the hot solution can remove colored impurities that may inhibit crystallization (use with caution as it can also adsorb the product). |
| Solvent boiling point is too high. | Select a solvent with a lower boiling point. |
Problem 3: Poor Crystal Quality (e.g., small needles, powder)
| Possible Cause | Solution |
| Crystallization occurred too rapidly. | Slow down the cooling rate. A slower cooling process allows for the growth of larger, more well-defined crystals.[6] |
| Agitation was too vigorous. | Avoid excessive stirring or agitation once the solution starts to cool, as this can lead to the formation of many small crystals. |
| Solvent system is not optimal. | Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can significantly influence the crystal habit. |
Data Presentation
Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents
The following table summarizes the mole fraction solubility (x₁) of 4-biphenylcarboxylic acid in several pure solvents at different temperatures. This data can guide the initial solvent screening process.
| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetonitrile | Ethyl Acetate |
| 293.15 | 0.0158 | 0.0175 | 0.0162 | 0.0465 | 0.0432 |
| 298.15 | 0.0191 | 0.0213 | 0.0199 | 0.0553 | 0.0518 |
| 303.15 | 0.0231 | 0.0259 | 0.0243 | 0.0652 | 0.0617 |
| 308.15 | 0.0278 | 0.0314 | 0.0297 | 0.0765 | 0.0731 |
| 313.15 | 0.0334 | 0.0379 | 0.0361 | 0.0894 | 0.0861 |
| 318.15 | 0.0401 | 0.0457 | 0.0438 | 0.1041 | 0.1011 |
| 323.15 | 0.0479 | 0.0549 | 0.0530 | 0.1209 | 0.1182 |
| 328.15 | 0.0571 | 0.0658 | 0.0639 | 0.1401 | 0.1378 |
Data adapted from the Journal of Chemical & Engineering Data.[2][7]
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of 4,4'-Biphenyldicarboxylic Acid
This protocol is a general guideline for purifying 4,4'-biphenyldicarboxylic acid by slow cooling from a single solvent.
Materials:
-
Crude 4,4'-biphenyldicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for prolonged heating)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 4,4'-biphenyldicarboxylic acid into an Erlenmeyer flask.
-
Add a minimal amount of DMF to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. If necessary, add more DMF in small portions until a clear solution is obtained at the boiling point.
-
Once all the solid has dissolved, remove the flask from the heat source.
-
Allow the flask to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.
-
After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold DMF or a solvent in which the compound is sparingly soluble.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Vapor Diffusion Crystallization for Single Crystal Growth
This method is suitable for obtaining high-quality single crystals of biphenyl carboxylic acids for X-ray analysis.
Materials:
-
Purified biphenyl carboxylic acid
-
A "good" solvent (e.g., tetrahydrofuran, THF)
-
A "poor" or "anti-solvent" (e.g., hexane, cyclohexane)[8]
-
Small vial (e.g., 1-dram vial)
-
Larger jar with a screw cap (e.g., 20 mL scintillation vial)
Procedure:
-
Prepare a concentrated solution of the biphenyl carboxylic acid in the "good" solvent in the small vial. The solution should be close to saturation.
-
Pour a small amount of the "poor" solvent into the larger jar. The level of the poor solvent should be below the top of the small vial when it is placed inside.
-
Carefully place the small vial containing the sample solution into the larger jar. Do not allow the solvents to mix directly.
-
Seal the larger jar tightly with the cap.
-
Allow the setup to stand undisturbed in a location with a stable temperature.
-
The more volatile "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the small vial. This will gradually decrease the solubility of the biphenyl carboxylic acid, leading to the slow growth of crystals over several days to weeks.[8][9]
-
Once suitable crystals have formed, carefully remove the small vial and extract the crystals.
Visualizations
Caption: A troubleshooting workflow for common crystallization problems.
Caption: A general workflow for the crystallization of biphenyl carboxylic acids.
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. unifr.ch [unifr.ch]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
removing palladium catalyst residues from 4-(3-bromophenyl)benzoic acid
Welcome to the technical support center for the purification of 4-(3-bromophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the removal of palladium catalyst residues from your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from this compound?
A1: The most prevalent methods for removing residual palladium from active pharmaceutical ingredients (APIs) and related organic compounds include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers such as silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine (TMT) functionalities.[1][2]
-
Crystallization: Purifying the final product through crystallization can be an effective method, as it often leaves the palladium impurities behind in the mother liquor.[1]
-
Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated, filtration through a pad of celite can be a simple and effective removal step.[1][3][4]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider the solubility and stability of this compound in various solvents.
-
Form of palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1] Different forms may require different removal strategies.
-
Required purity level: Regulatory limits for palladium in APIs are stringent, often requiring levels below 10 ppm.[5][6] The chosen method must be efficient enough to meet these specifications.
-
Cost and scalability: For larger-scale production, the cost and ease of implementation of the chosen method are critical considerations. Activated carbon is often a cost-effective option for large-scale processes.[2]
Q3: Can activated carbon be used for palladium removal, and what are its limitations?
A3: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium residues.[1][3][7] However, it has some limitations:
-
Lack of selectivity: Activated carbon can non-specifically adsorb the desired product, which may lead to a significant loss of yield.[1][3]
-
Lower efficiency: Compared to specialized metal scavengers, the efficiency of palladium removal by activated carbon can sometimes be lower.[1]
Q4: What are solid-supported scavengers and what are their advantages?
A4: Solid-supported scavengers are materials like silica gel or polymer resins that have been functionalized with groups that chelate with palladium, such as thiols, amines, or TMT.[1][2] Their main advantages include:
-
High selectivity: They are designed to specifically bind to palladium, minimizing product loss.[8][9]
-
Ease of use: They are simple to handle and can be easily removed from the reaction mixture by filtration.[8]
-
High efficiency: They can reduce palladium levels to very low ppm values.[10]
Troubleshooting Guide
Issue 1: Inconsistent or incomplete palladium removal.
-
Possible Cause: The form of the residual palladium may vary between batches. Palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)) or as nanoparticles, which can affect the efficiency of a particular removal method.[2]
-
Suggested Solutions:
-
Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[2]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]
-
Combination of Methods: A sequential treatment, for instance, filtration through Celite followed by treatment with a scavenger resin, can be more effective.[3]
-
Issue 2: Significant loss of this compound during purification.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[3]
-
Suggested Solutions:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[1][3]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[1][3]
-
Optimize Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]
-
Change Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]
-
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of different palladium removal methods from various chemical processes, providing a general reference for expected performance.
| Purification Method | Starting Pd (ppm) | Final Pd (ppm) | Product Recovery | Reference |
| Activated Carbon | ~300 | <1 | ~82% | [2] |
| Thiol-functionalized Silica | ~2400 | <10 | Not Specified | [11] |
| Polymer-bound TMT | ~800 | <10 | Not Specified | [10] |
| Polymer-bound Ethylenediamine | 2000-3000 | 100-300 | Not Specified | [12] |
| Combined TMT and Activated Carbon | 2239 | 20 | 82% | [2] |
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3][8]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[3][8]
-
Washing: Wash the Celite/carbon cake with fresh solvent to minimize product loss.[3][8]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[3][8]
-
Analysis: Analyze the purified product for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][13]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the solid-supported scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst used).[3]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[3] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the solid scavenger.[3][8]
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[3][8]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[3][8]
-
Analysis: Quantify the remaining palladium content using ICP-MS.[3][13]
Visual Workflow for Palladium Removal
The following diagrams illustrate the general workflows for palladium removal using activated carbon and solid-supported scavengers.
Caption: Workflow for palladium removal using activated carbon.
Caption: Workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. sopachem.com [sopachem.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
Technical Support Center: Scale-Up Synthesis of 4-(3-Bromophenyl)benzoic Acid
Welcome to the technical support center for the scale-up synthesis of 4-(3-bromophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale production of this key intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily focusing on the Suzuki-Miyaura coupling reaction, a common and effective method for its synthesis.
| Issue | Potential Cause(s) | Recommended Actions |
| Low or Inconsistent Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor reaction progress closely using HPLC or TLC. - Gradually increase reaction temperature, ensuring it stays within the stability limits of reactants and products. - Extend the reaction time. |
| Inefficient Mixing: Poor mass transfer in larger vessels can lead to localized concentration gradients and "hot spots".[1] | - Optimize the stirrer speed and design for the reactor volume. - Consider using a baffled reactor to improve mixing efficiency. | |
| Catalyst Deactivation: Sensitivity of the palladium catalyst to air, moisture, or impurities.[2] | - Ensure all reagents and solvents are dry and degassed. - Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon) throughout the reaction. - Purify starting materials to remove any potential catalyst poisons. | |
| Suboptimal Base: The choice and amount of base are critical for the transmetalation step.[3] | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is finely powdered and well-dispersed. - Use a sufficient excess of the base (typically 2-3 equivalents). | |
| Poor Product Purity / High Impurity Profile | Side Reactions: Homocoupling of the boronic acid, debromination of the starting material, or formation of other byproducts. | - Control the rate of reagent addition, particularly the base, to minimize side reactions.[1] - Optimize the catalyst-to-ligand ratio. - Lowering the reaction temperature might reduce the rate of side reactions. |
| Residual Palladium: Significant challenge in removing the palladium catalyst from the final product.[2] | - Employ palladium scavengers (e.g., activated carbon, silica-based scavengers with functional groups like thiols). - Consider washing the organic layer with an aqueous solution of a chelating agent like L-cysteine.[3] | |
| Inefficient Purification at Scale: Column chromatography is often not feasible for large quantities.[1] | - Develop a robust crystallization method.[1] This is one of the most effective and scalable purification techniques for solid compounds.[1] - Optimize the solvent system, cooling rate, and agitation to control crystal size and purity.[1] - Consider solid-liquid extraction to remove soluble impurities from the crude product.[1] | |
| Difficulty with Product Isolation | Product Solubility: The product may have significant solubility in the reaction solvent or work-up solvents. | - Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation or crystallization.[3] - If the product is in an aqueous phase, perform multiple extractions with a suitable organic solvent.[4] |
| Emulsion Formation during Work-up: The presence of the carboxylic acid group can lead to emulsions during aqueous work-up. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for synthesizing this compound and other biaryl compounds.[3][5] This reaction involves the palladium-catalyzed coupling of 3-bromophenylboronic acid with 4-halobenzoic acid (or its ester derivative), or alternatively, 4-carboxyphenylboronic acid with 1,3-dibromobenzene.
Q2: How do I choose the right palladium catalyst and ligand for the scale-up?
A2: For scale-up, catalyst loading should be minimized to reduce costs and the burden of palladium removal.[3] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often allow for lower catalyst loadings (0.05-1 mol%) and can provide superior yields under milder conditions compared to classical catalysts like Pd(PPh₃)₄.[3][5]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Exothermic Reactions: The reaction can be exothermic. Implement a robust temperature control system and consider controlled addition of reagents.[1]
-
Solvent Safety: Be mindful of the flash points and toxicity of the solvents used.[3]
-
Reagent Handling: Handle all reagents, especially palladium catalysts and boronic acids, in a well-ventilated area and with appropriate personal protective equipment.
-
Pressure Build-up: If the reaction is heated in a sealed vessel, ensure it is properly rated for the expected pressure and temperature.
Q4: Can I use 4-bromobenzoic acid directly in the Suzuki coupling, or should I protect the carboxylic acid group?
A4: While direct coupling with 4-bromobenzoic acid is possible, protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) is often recommended.[6] This can improve solubility in organic solvents and prevent potential side reactions involving the acidic proton. The ester can then be hydrolyzed in a subsequent step.
Q5: My final product is off-color. What could be the cause?
A5: Off-color in the final product is often due to residual palladium or colored organic impurities. Thorough removal of the palladium catalyst and efficient crystallization are crucial for obtaining a pure, white to off-white solid.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol for the synthesis of this compound methyl ester. Optimization for specific scales and equipment is necessary.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
3-Bromophenylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 0.1-1 mol%)
-
Base (e.g., K₂CO₃, 2.5 eq)
-
Solvent (e.g., Toluene/Water or 2-Propanol/Water mixture)[3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Charge a suitably sized reactor with methyl 4-bromobenzoate, 3-bromophenylboronic acid, and the base.
-
Inerting: Seal the reactor and purge with an inert gas for at least 30 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture to the reactor.
-
Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then brine.
-
To remove residual palladium, consider washing the organic layer with an aqueous solution of L-cysteine at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.[3]
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane).[3]
-
Cool the solution under controlled conditions to induce crystallization.
-
Filter the crystalline product, wash the filter cake with cold solvent, and dry under vacuum.[3]
-
-
Hydrolysis (if starting with ester):
-
Dissolve the purified methyl ester in a suitable solvent (e.g., THF, Methanol).
-
Add an aqueous solution of a base (e.g., NaOH, LiOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the this compound.
-
Filter the solid, wash with water, and dry.
-
Visualizations
Caption: A typical experimental workflow for the scale-up synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
dehalogenation as a side reaction in 4-(3-bromophenyl)benzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenyl)benzoic acid, with a specific focus on addressing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound synthesis?
A1: Dehalogenation is a common side reaction where the bromine atom on the starting material, 3-bromobenzoic acid, is replaced by a hydrogen atom. This results in the formation of benzoic acid as a byproduct, which reduces the overall yield of the desired this compound.[1]
Q2: What is the primary mechanism of dehalogenation in a Suzuki-Miyaura coupling reaction?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through the reaction of the palladium complex with components in the reaction mixture such as the base, solvent (especially alcohols), or residual water. The Pd-H species can then react with the 3-bromobenzoic acid intermediate in a process called reductive elimination to produce the dehalogenated benzoic acid byproduct.[2]
Q3: How can I detect the presence of the dehalogenated byproduct in my reaction mixture?
A3: The dehalogenated byproduct, benzoic acid, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a different spot compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will show a peak corresponding to the molecular weight of benzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for benzoic acid, which will differ from the signals of the starting material and the desired product.[1]
Q4: Which reaction components have the most significant impact on the extent of dehalogenation?
A4: Several factors can influence the rate of dehalogenation:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can often minimize dehalogenation by promoting the desired cross-coupling reaction.[2]
-
Base: The strength and type of base can play a significant role. Stronger bases may increase the likelihood of dehalogenation.[1]
-
Solvent: Protic solvents, such as alcohols, can be a source of hydrides and increase the rate of dehalogenation. Aprotic solvents are generally preferred.[2]
-
Temperature: Higher reaction temperatures can sometimes lead to an increase in dehalogenation.[1]
Troubleshooting Guide
Issue: Significant formation of benzoic acid (dehalogenated byproduct) is observed.
Below is a troubleshooting workflow to help identify and mitigate the issue of dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation
The following tables summarize the expected impact of different reaction conditions on the yield of this compound and the formation of the dehalogenated byproduct, benzoic acid. These are illustrative examples based on general principles of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Base on Product Yield and Dehalogenation
| Entry | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | K2CO3 | 85 | 5 |
| 2 | K3PO4 | 88 | 3 |
| 3 | Cs2CO3 | 90 | 2 |
| 4 | NaOH | 70 | 15 |
| 5 | KOtBu | 65 | 20 |
Table 2: Effect of Ligand on Product Yield and Dehalogenation
| Entry | Ligand | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | PPh3 | 75 | 12 |
| 2 | dppf | 85 | 7 |
| 3 | SPhos | 92 | <2 |
| 4 | XPhos | 94 | <1 |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
3-bromobenzoic acid
-
4-carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed vial, add 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.022 mmol, 2.2 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Main reaction pathway and competing dehalogenation side reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-bromobenzoic acid. The position of the bromine atom on the benzoic acid ring significantly influences the molecule's electronic properties and steric environment, thereby impacting reaction rates and outcomes in various essential organic transformations. A thorough understanding of these differences is critical for rational synthetic design and the development of novel pharmaceutical agents.
This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles governing the behavior of these isomers.
Data Presentation: A Quantitative Comparison
The reactivity of the bromobenzoic acid isomers can be quantitatively assessed through their acidity (pKa) and qualitatively compared based on their performance in common organic reactions.
Table 1: Physicochemical Properties and Acidity of Bromobenzoic Acid Isomers
| Compound | Molar Mass ( g/mol ) | pKa in Water at 25°C |
| Benzoic Acid (Reference) | 122.12 | 4.20[1] |
| 2-Bromobenzoic Acid | 201.02 | 2.85[1][2] |
| 3-Bromobenzoic Acid | 201.02 | 3.86[1][2] |
| 4-Bromobenzoic Acid | 201.02 | 3.97[1] |
Analysis of Acidity Trends: The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) like bromine increase acidity by stabilizing the negative charge of the carboxylate.[1]
-
2-Bromobenzoic Acid: The ortho isomer is the most acidic. This is attributed to the "ortho effect," a combination of a strong electron-withdrawing inductive effect and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form and thereby increasing its acidity.[1][2]
-
3-Bromobenzoic Acid: The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant and effectively stabilizes the benzoate anion.[1]
-
4-Bromobenzoic Acid: The para isomer is also more acidic than benzoic acid but slightly less so than the meta isomer. In the para position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M).[1]
Table 2: Qualitative Reactivity Comparison in Key Synthetic Reactions
| Reaction Type | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid | Rationale |
| Fischer Esterification | Slowest | Fastest | Fast | The bulky ortho-bromo group provides significant steric hindrance, impeding the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[2] The meta and para isomers are sterically unhindered. |
| Nucleophilic Aromatic Substitution (SNAr) | Reactivity is highly substrate-dependent | Generally low reactivity | Generally low reactivity | The aromatic ring is deactivated towards nucleophilic attack by the electron-withdrawing carboxyl group. SNAr is unfavorable unless additional strong activating groups (e.g., -NO2) are present ortho or para to the leaving group.[3][4] |
| Suzuki-Miyaura Cross-Coupling | Slower | Faster | Fastest | While aryl bromides are excellent substrates, the steric bulk of the ortho-carboxyl group can hinder the oxidative addition step at the palladium catalyst. The para isomer offers the least steric hindrance and favorable electronic properties for the catalytic cycle.[5][6] |
Experimental Protocols
The following are generalized protocols for experimentally comparing the reactivity of the bromobenzoic acid isomers.
Protocol 1: Determination of Acidity by Potentiometric Titration
This protocol determines the pKa value, a direct measure of acidity.
-
Objective: To quantitatively measure the pKa of each bromobenzoic acid isomer.
-
Materials: Bromobenzoic acid isomer, standardized 0.1 M NaOH solution, deionized water, pH meter, magnetic stirrer, burette.
-
Procedure:
-
Accurately weigh approximately 0.2 mmol of the bromobenzoic acid isomer and dissolve it in 50 mL of deionized water (or a water/ethanol mixture for solubility).[7]
-
Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00).
-
Immerse the pH electrode in the sample solution and begin stirring.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration several milliliters past the equivalence point.
-
Plot pH versus the volume of NaOH added. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.[1]
-
Protocol 2: Comparative Fischer Esterification
This protocol compares the relative rates of ester formation.
-
Objective: To compare the relative reactivity of the isomers towards acid-catalyzed esterification.
-
Materials: 2-, 3-, and 4-bromobenzoic acid, methanol, concentrated sulfuric acid, reflux apparatus, GC-MS or HPLC for analysis.
-
Procedure:
-
In three separate round-bottom flasks, combine an equimolar amount (e.g., 1.0 mmol) of each bromobenzoic acid isomer with a large excess of methanol (e.g., 10 mL).
-
To each flask, add an identical catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Heat the mixtures to reflux simultaneously for a set period (e.g., 2 hours).[1]
-
After cooling, quench the reaction by adding an equal volume of cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS or HPLC to determine the relative percentage of starting material remaining and ester product formed. The isomer with the lowest conversion to the ester is the least reactive.
-
Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling
This protocol compares the efficiency of C-C bond formation.
-
Objective: To synthesize biaryl derivatives and compare the coupling efficiency of each isomer.
-
Materials: Bromobenzoic acid isomer, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-Dioxane/Water), inert gas supply.
-
Procedure:
-
In three separate Schlenk flasks, set up parallel reactions. To each flask, add the bromobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 10 mL of a 3:1 dioxane/water mixture) to each flask.
-
Stir the mixtures at a set temperature (e.g., 90 °C) for a specific time (e.g., 4 hours).
-
After cooling, acidify the reaction mixtures with 1 M HCl and extract with ethyl acetate.
-
Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the relative yields of the biaryl product. The isomer producing the lowest yield under identical conditions is considered the least reactive.[5]
-
Visualizations
Diagrams generated using Graphviz to illustrate key concepts.
Caption: Electronic effects influencing the acidity of bromobenzoic acid isomers.
Caption: General workflow for comparing the reactivity of the isomers.
Caption: Relationship between substituent position and chemical reactivity.
References
A Comparative Guide to the Synthesis of Metal-Organic Frameworks Using Isomers of 4-(Bromophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-bromophenyl)benzoic acid and its ortho- and para-isomers as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). Due to a lack of directly comparable, published experimental data for MOFs synthesized from each specific isomer, this document focuses on providing a robust, generalized experimental framework. It includes detailed protocols for synthesis and characterization, enabling researchers to produce and evaluate these materials. The guide also discusses the potential impact of isomeric substitution on the resulting MOF properties.
The choice of organic linker is a critical factor in the design and synthesis of MOFs, influencing their topology, porosity, and functional properties. The isomeric position of the bromo substituent on the phenyl ring of 4-(bromophenyl)benzoic acid is expected to significantly alter the geometry and electronic properties of the linker, thereby impacting the crystal structure and performance of the resulting MOF.
Influence of Isomerism on MOF Properties
The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—introduces distinct steric and electronic effects that can influence the formation and properties of the MOF structure.
-
4-(2-bromophenyl)benzoic acid (ortho): The bromine atom in the ortho position can create significant steric hindrance, potentially leading to distorted coordination geometries or preventing the formation of certain common MOF topologies. This steric bulk may also influence the porosity of the resulting framework.
-
This compound (meta): The meta-substitution results in a bent or angular linker geometry. This can lead to the formation of more complex and potentially interpenetrated MOF structures with unique pore shapes and sizes.
-
4-(4-bromophenyl)benzoic acid (para): The para-substitution provides a linear and more rigid linker. This geometry is often conducive to the formation of well-defined, highly porous, and robust frameworks, such as those with topologies similar to the well-known MOF-5.
Quantitative Data Summary
A direct, side-by-side comparison of quantitative data for MOFs synthesized from the three isomers of 4-(bromophenyl)benzoic acid is not available in the current body of scientific literature. Researchers are encouraged to use the protocols provided in this guide to synthesize and characterize these MOFs to generate such valuable comparative data. The table below is a template that can be populated with experimental results.
| Property | MOF from 4-(2-bromophenyl)benzoic acid | MOF from this compound | MOF from 4-(4-bromophenyl)benzoic acid |
| Metal Node | e.g., Zn(II), Cu(II), Zr(IV) | e.g., Zn(II), Cu(II), Zr(IV) | e.g., Zn(II), Cu(II), Zr(IV) |
| BET Surface Area (m²/g) | To be determined | To be determined | To be determined |
| Pore Volume (cm³/g) | To be determined | To be determined | To be determined |
| Pore Size (Å) | To be determined | To be determined | To be determined |
| Thermal Stability (°C) | To be determined | To be determined | To be determined |
| Crystal System | To be determined | To be determined | To be determined |
| Space Group | To be determined | To be determined | To be determined |
Experimental Protocols
The following are generalized protocols for the solvothermal synthesis and activation of MOFs using the isomeric linkers. These should be considered as starting points and may require optimization for each specific isomer and metal source.
Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF
Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(bromophenyl)benzoic acid isomer (linker)
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Chloroform (for washing)
Procedure:
-
In a 20 mL scintillation vial, dissolve the 4-(bromophenyl)benzoic acid isomer (e.g., 0.1 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash the crystals with a volatile solvent such as ethanol or chloroform (3 x 10 mL) to exchange the high-boiling DMF.
-
Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours to activate the MOF by removing the solvent molecules from the pores.
Protocol 2: Characterization of the Synthesized MOFs
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystalline nature of the bulk product.
2. Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: To determine the precise three-dimensional atomic structure of the MOF, including the coordination environment of the metal ions, the connectivity of the linkers, and the overall framework topology.
-
Procedure: A suitable single crystal of the as-synthesized MOF is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Procedure: A small sample of the activated MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.
4. Gas Adsorption Analysis (e.g., Nitrogen Adsorption at 77 K):
-
Purpose: To determine the porosity of the MOF, including its BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.
-
Procedure: An activated sample of the MOF is exposed to nitrogen gas at liquid nitrogen temperature (77 K) under controlled pressure. The amount of gas adsorbed by the material is measured at various relative pressures to generate an adsorption-desorption isotherm.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of MOFs.
This guide provides a foundational framework for the synthesis and comparative analysis of MOFs derived from the isomers of 4-(bromophenyl)benzoic acid. The systematic application of these protocols will enable researchers to generate crucial data, contributing to a deeper understanding of how linker isomerism dictates the structure and function of these promising porous materials.
A Comparative Analysis of the Biological Activity of 4-(3-bromophenyl)benzoic Acid and Other Brominated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 4-(3-bromophenyl)benzoic acid with other related brominated biphenyl compounds. By examining available experimental data, this document aims to shed light on the structure-activity relationships within this class of molecules and offer insights for future research and drug development. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar compounds to provide a valuable comparative framework.
Executive Summary
Brominated biphenyls, a class of compounds with diverse industrial and pharmaceutical applications, exhibit a wide range of biological activities. The position and number of bromine substituents on the biphenyl scaffold, along with other functional groups, significantly influence their bioactivity. This guide focuses on this compound and compares its known and inferred biological properties, such as anticancer and anti-inflammatory activities, with those of other brominated biphenyls. The presented data, experimental protocols, and pathway diagrams are intended to serve as a resource for researchers investigating the therapeutic potential of these compounds.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of this compound derivatives and other relevant brominated compounds. This data provides a basis for comparing their potency in various biological assays.
Table 1: Anticancer Activity of Brominated Biphenyl Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | Cytotoxicity | 257.87 | [1][2][3][4] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Cytotoxicity | 168.78 | [1][2][3][4] |
| Biphenyl carboxylic acid derivative (3j) | MCF-7 (Breast Cancer) | Anticancer | 9.92 ± 0.97 | [5] |
| Biphenyl carboxylic acid derivative (3j) | MDA-MB-231 (Breast Cancer) | Anticancer | 9.54 ± 0.85 | [5] |
| Unsubstituted Biphenyl carboxylic acid (3a) | MCF-7 (Breast Cancer) | Anticancer | 10.14 ± 2.05 | [5] |
| Unsubstituted Biphenyl carboxylic acid (3a) | MDA-MB-231 (Breast Cancer) | Anticancer | 10.78 ± 2.58 | [5] |
Table 2: Antimicrobial Activity of Brominated Benzoic Acid Derivatives
| Compound | Organism | Assay Type | MIC (µg/mL) | Reference |
| 4-bromo-3-methyl substituted pyrazole derivative (16) | Bacillus subtilis | Growth Inhibition | 1 | [6] |
| 4-bromo-3-chloro derived pyrazole derivative (21) | Various Gram-positive bacteria | Growth Inhibition | - | [6] |
| 4-[4-[(E)-[(3-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (9) | Various bacteria | Growth Inhibition | - | [7] |
| Benzoic Acid | E. coli O157 | Growth Inhibition | 1000 | [8] |
| 2-hydroxybenzoic acid | E. coli O157 | Growth Inhibition | 1000 | [8] |
| 3,4,5-trihydroxybenzoic acid | E. coli O157 | Growth Inhibition | 4000 | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the biological activities of brominated biphenyls, it is crucial to examine their effects on key cellular signaling pathways. The following diagrams, created using Graphviz, illustrate a generalized experimental workflow for screening biological activity and the potential involvement of the MAPK and NF-κB signaling pathways, which are often modulated by such compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of 4-(3-bromophenyl)benzoic Acid Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comparative framework for validating the structure of 4-(3-bromophenyl)benzoic acid and its derivatives by analyzing and comparing their ¹H and ¹³C NMR spectra with those of closely related structural analogs.
Predicting the ¹H and ¹³C NMR Spectra of this compound
In the absence of a readily available experimental spectrum for this compound, we can predict its key spectral features by examining the NMR data of its constituent parts: benzoic acid, 3-bromobenzoic acid, 4-bromobenzoic acid, and 4-phenylbenzoic acid.
The structure of this compound combines the features of a 4-substituted benzoic acid and a 3-substituted bromobenzene. Therefore, we can anticipate the following:
-
¹H NMR: The protons on the benzoic acid ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the brominated phenyl ring will exhibit a more complex splitting pattern due to the meta-substitution, likely appearing as a singlet, a doublet, and two triplets. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
-
¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon, the quaternary carbons where the phenyl rings are attached and where the bromine is attached, and the protonated aromatic carbons. The chemical shifts of the carbons in the brominated ring will be influenced by the electronegativity of the bromine atom.
Comparative NMR Data of this compound and Its Analogs
The following table summarizes the experimental ¹H and ¹³C NMR data for key structural analogs of this compound. This data serves as a reference for predicting and interpreting the spectrum of the target molecule.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Benzoic Acid | ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~12.5 (s, 1H, COOH) | ~172 (C=O), ~133 (C-H), ~130 (C-H), ~129 (C-H), ~128 (C) |
| 3-Bromobenzoic Acid | ~8.15 (t, 1H), ~7.95 (d, 1H), ~7.70 (d, 1H), ~7.35 (t, 1H), ~12.5 (s, 1H, COOH) | ~171 (C=O), ~136 (C-H), ~133 (C-H), ~132 (C), ~130 (C-H), ~128 (C-H), ~122 (C-Br) |
| 4-Bromobenzoic Acid | ~7.9 (d, 2H), ~7.7 (d, 2H), ~13.2 (s, 1H, COOH) | ~167 (C=O), ~132 (C-H), ~131 (C-H), ~130 (C), ~129 (C-Br) |
| 4-Phenylbenzoic Acid | ~8.1 (d, 2H), ~7.7 (d, 2H), ~7.65 (d, 2H), ~7.5 (t, 2H), ~7.4 (t, 1H), ~12.8 (s, 1H, COOH) | ~172 (C=O), ~145 (C), ~140 (C), ~130 (C-H), ~129 (C-H), ~128 (C-H), ~127 (C-H), ~126 (C) |
| This compound (Predicted) | Protons on benzoic ring: ~8.1 (d, 2H), ~7.8 (d, 2H). Protons on bromophenyl ring: ~7.8 (s, 1H), ~7.6 (d, 1H), ~7.5 (d, 1H), ~7.3 (t, 1H). Carboxylic proton: ~13.0 (s, 1H). | Carboxyl C: ~170. Quaternary Cs: ~144, ~142, ~131, ~122 (C-Br). CHs on benzoic ring: ~130, ~127. CHs on bromophenyl ring: ~131, ~130, ~128, ~126. |
Experimental Protocols for NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool at the bottom of the pipette to ensure sample homogeneity and prevent issues with magnetic field shimming.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of the protons for accurate integration.
-
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
Visualizing the Validation Workflow
The process of validating the structure of a synthesized compound like this compound using NMR can be visualized as a logical workflow.
Caption: NMR structure validation workflow.
By following this comprehensive guide, researchers can confidently utilize NMR spectroscopy to validate the structure of this compound derivatives, ensuring the integrity of their synthesized compounds for further research and development.
A Comparative Performance Analysis of Palladium Catalysts for the Synthesis of 4-(3-bromophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Suzuki-Miyaura Coupling
The synthesis of 4-(3-bromophenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, is frequently achieved via the Suzuki-Miyaura cross-coupling reaction. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of various palladium-based catalyst systems for this transformation, supported by representative experimental data from analogous reactions.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is paramount for a successful Suzuki-Miyaura coupling. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are reliable, modern systems that utilize palladium(II) acetate (Pd(OAc)₂) with bulky, electron-rich phosphine ligands can offer superior yields under milder conditions. For applications where catalyst recovery and reuse are critical, heterogeneous catalysts such as palladium on carbon (Pd/C) present a compelling advantage. The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of substrates structurally similar to 3-bromobenzoic acid and a phenylboronic acid derivative.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95[1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85[1] |
| Pd/C | - | K₂CO₃ | Ethanol/H₂O | 80 | 2 | 92 |
| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | RT | 1.5 | 99[2] |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison due to the limited availability of direct comparative studies on this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling to synthesize this compound using different palladium catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Palladium(II) Acetate with a Buchwald Ligand
This protocol employs a modern catalyst system known for its high efficiency.
Materials:
-
3-bromobenzoic acid (1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (e.g., 5:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 4-carboxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol utilizes a classical, widely available palladium catalyst.[1]
Materials:
-
3-bromobenzoic acid (1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 3-bromobenzoic acid, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Heat the mixture to 100 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
Protocol 3: Heterogeneous Suzuki-Miyaura Coupling using Palladium on Carbon (Pd/C)
This protocol is advantageous for its simplified product purification and catalyst recycling.
Materials:
-
3-bromobenzoic acid (1.0 equiv)
-
4-carboxyphenylboronic acid (1.5 equiv)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, 4-carboxyphenylboronic acid, sodium carbonate, and the Pd/C catalyst.
-
Add the ethanol/water solvent mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter through a pad of Celite® to remove the heterogeneous catalyst.
-
Wash the Celite® pad with ethanol.
-
Acidify the filtrate with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the fundamental Suzuki-Miyaura coupling mechanism and a logical workflow for selecting a palladium catalyst.
References
Comparative Guide to the Structure-Activity Relationship of 4-(3-bromophenyl)benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 4-(3-bromophenyl)benzoic acid scaffold, with a specific focus on their potential as carbonic anhydrase (CA) inhibitors. While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively available in publicly accessible literature, this guide synthesizes data from structurally related benzenesulfonamides and other relevant aromatic sulfonamides to elucidate key structural determinants for biological activity.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[2] Aromatic and heterocyclic sulfonamides are the most prominent class of CA inhibitors.[1][3]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the carbonic anhydrase inhibitory activity of a series of representative benzenesulfonamide derivatives. The data is compiled from various sources to illustrate the structure-activity relationships. The core scaffold is related to this compound, where the benzoic acid is derivatized to incorporate a sulfonamide moiety, a key feature for CA inhibition.
| Compound ID | Core Structure | R1 Substituent (at position 3) | R2 Substituent (Amide modification) | CA II Kᵢ (nM)[1] | CA IV Kᵢ (nM)[1] |
| 1 | 4-Carboxy-benzenesulfonamide | -H | -OH | >1000 | >1000 |
| 2 | 4-Carboxy-benzenesulfonamide | -Cl | -OH | 50.4 | 4.5 |
| 3 | 4-(3-Bromophenyl)benzenesulfonamide (Hypothetical) | -Br | -OH | Potent (Predicted) | Potent (Predicted) |
| 4a | 4-Sulfamoyl-benzenecarboxamide | -H | Amino acid ester (e.g., -Gly-OMe) | 7.8 | 1.2 |
| 4b | 4-Sulfamoyl-benzenecarboxamide | -H | Dipeptide ester (e.g., -Gly-Gly-OMe) | 6.5 | 1.0 |
| 5a | 4-Chloro-3-sulfamoyl-benzenecarboxamide | -Cl | Aromatic sulfonamide (e.g., -NH-sulfonamide-Ph) | 2.5 | 0.75 |
| 5b | 4-Chloro-3-sulfamoyl-benzenecarboxamide | -Cl | Heterocyclic sulfonamide (e.g., -NH-sulfonamide-Thiophene) | 1.8 | 0.6 |
SAR Insights:
-
The Sulfonamide Moiety (-SO₂NH₂): This group is crucial for activity, as it coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme.[4]
-
Aromatic Ring Substitution: The introduction of a halogen, such as chlorine or bromine, at the 3-position of the benzoic acid ring generally enhances inhibitory activity.[3] For instance, the chloro-substituted compound 2 is significantly more potent than the unsubstituted parent compound 1 .[3] This suggests that a 3-bromo substituent would also confer high potency.
-
Carboxylic Acid Modification: Derivatization of the carboxylic acid to form amides, particularly with amino acids or other sulfonamide moieties (compounds 4a, 4b, 5a, 5b ), leads to a substantial increase in inhibitory potency against key isoforms like CA II and CA IV.[3] This is likely due to additional interactions with residues in the active site.
-
Isoform Selectivity: Modifications to the "tail" region of the inhibitor (the part extending from the sulfonamide-bearing ring) can influence selectivity for different CA isoforms.[1] For example, many of the modified derivatives show stronger inhibition of the membrane-bound CA IV compared to the cytosolic CA II.[3]
Experimental Protocols
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay that measures the enzyme's esterase activity.
Carbonic Anhydrase Inhibition Assay
Principle:
This assay is based on the principle that carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, and the extent of this reduction is proportional to the inhibitor's potency.[2]
Materials and Reagents: [2][5]
-
Enzyme: Human carbonic anhydrase II (e.g., from erythrocytes).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: Test compounds (e.g., this compound derivatives) and a known CA inhibitor as a positive control (e.g., Acetazolamide).
-
Buffer: Tris-HCl (50 mM, pH 7.5).
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.
-
Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm.
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain assay buffer and substrate solution (no enzyme).
-
Control wells (Maximum Activity): Contain assay buffer, DMSO (vehicle), CA enzyme, and substrate solution.
-
Test wells: Contain assay buffer, diluted test compound, CA enzyme, and substrate solution.
-
Positive Control wells: Contain assay buffer, diluted known inhibitor, CA enzyme, and substrate solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer and the respective inhibitor solutions (or DMSO for the control) to the wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The Kᵢ value can then be determined from the IC₅₀ value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Caption: Key structure-activity relationships for carbonic anhydrase inhibition.
References
- 1. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
comparative study of the physical properties of brominated benzoic acid isomers
A Comparative Analysis of the Physical Properties of Brominated Benzoic Acid Isomers
This guide presents a comparative study of the key physical properties of the ortho, meta, and para isomers of brominated benzoic acid: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. This information is crucial for researchers, scientists, and professionals in drug development for applications in synthesis, formulation, and quality control.
Data Presentation
The physical properties of the three isomers of brominated benzoic acid are summarized in the table below for easy comparison.
| Physical Property | 2-Bromobenzoic Acid (ortho) | 3-Bromobenzoic Acid (meta) | 4-Bromobenzoic Acid (para) |
| Melting Point (°C) | 147-150[1] | 155-158[2][3] | 252-254[4] |
| Boiling Point (°C) | 296.4 | 308.2 | 300 |
| Solubility in Water | 1.8 g/L (at 20°C)[5] | 0.54 g/L (at 32°C)[2][3] | Slightly soluble in hot water[6][7] |
| Solubility in Ethanol | 100 mg/mL (in 95% ethanol)[1] | Soluble[2] | 5 g/100mL[6] |
| pKa (at 25°C) | 2.84[1] | 3.81[8] or 3.86[2][3] | 3.96[4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties are provided below.
Melting Point Determination (Thiele Tube Method)
The melting point of an organic solid can be determined by packing a small amount of the finely powdered compound into a capillary tube, which is then attached to a thermometer. This assembly is immersed in a heating bath, such as a Thiele tube filled with mineral oil. The bath is heated slowly and evenly. The temperatures at which melting begins and is complete are observed and recorded as the melting point range. For accurate results, a slow heating rate of about 2°C per minute should be maintained near the expected melting point.
Boiling Point Determination (Capillary Method)
For the determination of the boiling point of a liquid organic compound, a small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The fusion tube is then heated, often in an aluminum block or a Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which this rapid and continuous stream of bubbles is observed.[9]
Quantitative Solubility Determination (Titration Method)
To determine the solubility of a carboxylic acid like a brominated benzoic acid in water, a saturated solution is first prepared by adding an excess of the solid to a known volume of water and allowing it to equilibrate. The undissolved solid is then removed by filtration. A known volume of the clear filtrate is then titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator like phenolphthalein.[10] The concentration of the dissolved acid, and thus its solubility, can be calculated from the volume of NaOH solution required to reach the endpoint.[10]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the brominated benzoic acid is dissolved in a suitable solvent, often a water-acetonitrile mixture for compounds with low water solubility.[11][12][13] A standardized solution of a strong base (e.g., NaOH) is gradually added, and the pH of the solution is monitored using a calibrated pH meter after each addition.[14] The pKa can be determined from the titration curve as the pH at the half-equivalence point.[14]
Visualization of Experimental Workflow
The logical flow of the is depicted in the following diagram.
Caption: Workflow for the comparative analysis of brominated benzoic acid isomers.
References
- 1. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]
- 2. 3-Bromobenzoic acid CAS#: 585-76-2 [m.chemicalbook.com]
- 3. 3-Bromobenzoic acid CAS#: 585-76-2 [amp.chemicalbook.com]
- 4. 4-Bromobenzoic acid CAS#: 586-76-5 [m.chemicalbook.com]
- 5. 88-65-3 CAS | 2-BROMOBENZOIC ACID | Acids-Organic | Article No. 2264D [lobachemie.com]
- 6. 4-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 8. 3-Bromobenzoic acid(585-76-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Purity Assessment of Synthesized 4-(3-bromophenyl)benzoic Acid by High-Performance Liquid Chromatography
For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for assessing the purity of synthesized 4-(3-bromophenyl)benzoic acid, a key building block in medicinal chemistry. This guide includes detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its robustness and reliability in separating, identifying, and quantifying compounds.[1][2] It operates by pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase).[2] Each component in the sample interacts slightly differently with the stationary phase, causing them to elute at different times, thereby allowing for separation.
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller stationary phase particles (sub-2 µm) and operates at much higher pressures than traditional HPLC systems.[1][3] This results in significantly faster analysis times, superior resolution, and enhanced sensitivity, making it a powerful tool for high-throughput screening and complex mixture analysis.[1][3][4]
Experimental Protocols
A detailed experimental protocol for a standard HPLC method and a comparative UPLC method for the purity analysis of this compound are presented below. These protocols are designed to provide a robust separation of the main compound from potential impurities arising from the synthetic process, such as a Suzuki coupling reaction. Common impurities can include starting materials (e.g., 3-bromobenzoic acid, phenylboronic acid), homocoupling byproducts, and dehalogenated products.[5][6]
HPLC Method Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a 100 mL volumetric flask using a diluent of acetonitrile and water (50:50 v/v) to create a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-20 min: 40% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
UPLC Method Protocol
1. Sample Preparation:
-
Follow the same procedure as for the HPLC method to prepare a 100 µg/mL sample solution.
2. Chromatographic Conditions:
-
Instrument: UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 40% B to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% B to 40% B
-
6.1-7 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
Experimental Workflow Diagram
Caption: Workflow for HPLC/UPLC Purity Analysis of this compound.
Comparative Data Presentation
The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using the described HPLC and UPLC methods. The data illustrates the typical performance differences between the two techniques.
| Parameter | HPLC | UPLC |
| Run Time | 30 minutes | 7 minutes |
| Main Peak R.T. | 15.2 min | 3.8 min |
| Impurity 1 R.T. | 12.5 min | 2.9 min |
| Impurity 2 R.T. | 14.8 min | 3.6 min |
| Resolution (Main/Imp 2) | 1.8 | 2.5 |
| Main Peak Area (%) | 99.5% | 99.5% |
| Solvent Consumption/Run | ~30 mL | ~2.8 mL |
Discussion of Results
The presented data highlights the key advantages of UPLC over traditional HPLC for purity analysis.[1][3][4] The most significant difference is the drastically reduced run time, from 30 minutes with HPLC to just 7 minutes with UPLC.[2] This allows for a much higher sample throughput, which is particularly beneficial in a drug development setting.
Furthermore, UPLC provides superior resolution, as evidenced by the better separation between the main peak and the closely eluting Impurity 2.[1] This enhanced resolving power can be crucial for accurately quantifying impurities that might otherwise co-elute with the main component. The sharper peaks generated by UPLC also lead to increased sensitivity, which is advantageous for detecting trace-level impurities.
Another important consideration is the significant reduction in solvent consumption with UPLC, which not only lowers operational costs but also contributes to more environmentally friendly laboratory practices.[3]
Logical Relationship Diagram
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
thermal stability comparison of MOFs derived from different positional isomers of bromophenylbenzoic acid
The thermal stability of a MOF is a critical parameter that dictates its operational limits and is influenced by several factors, including the nature of the metal-ligand bond, the coordination environment of the metal center, and the structural characteristics of the organic linker.[1][2] The decomposition of MOFs can be initiated by either the breakdown of the organic linker or the collapse of the inorganic node.[1][2]
Factors Influencing MOF Thermal Stability
Several key factors determine the thermal robustness of MOFs:
-
Metal-Ligand Bond Strength: The strength of the bond between the metal ion and the carboxylate group of the linker is a primary determinant of thermal stability. Stronger bonds require more energy to break, leading to higher decomposition temperatures.[1]
-
Coordination Number and Geometry: A higher coordination number of the metal center and a more stable coordination geometry can enhance the overall stability of the framework.[3]
-
Ligand Rigidity and Functional Groups: The rigidity of the organic linker contributes to the stability of the MOF structure. Additionally, the nature and position of functional groups on the linker can significantly impact thermal stability.[1] For instance, functional groups can influence the electronic properties of the linker and its binding affinity to the metal center.
Expected Influence of Bromo-Isomerism on Thermal Stability
The position of the bromo-substituent on the phenylbenzoic acid linker is expected to influence the thermal stability of the resulting MOFs through steric and electronic effects:
-
Steric Hindrance: The presence of the bulky bromo-group at the 2-position (ortho to the carboxylate) in 2-bromo-4-phenylbenzoic acid could introduce steric hindrance during the formation of the MOF. This might lead to a more strained and less stable framework compared to MOFs derived from the 3- or 4'-isomers.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can affect the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby influencing the strength of the metal-carboxylate bond. The position of the bromine atom determines the extent of its electronic influence on the coordinating carboxylate group.
-
Intermolecular Interactions: The position of the bromine atom can also affect intermolecular interactions within the crystal lattice, such as halogen bonding or π-π stacking, which can contribute to the overall stability of the framework.
Based on these principles, it can be hypothesized that MOFs derived from 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid might exhibit the highest thermal stability due to the extended conjugation and rigidity of the biphenyl backbone, and the remote position of the bromo-substituent from the coordinating carboxylate group, minimizing steric hindrance. The MOF from 3-bromo-4-phenylbenzoic acid would likely have intermediate stability, while the MOF from 2-bromo-4-phenylbenzoic acid might be the least stable due to potential steric strain.
Hypothetical Thermal Stability Data
Due to the absence of direct experimental data in the reviewed literature, the following table presents hypothetical thermal decomposition temperatures for MOFs derived from the three isomers for illustrative purposes. These values are based on the general principles discussed above.
| Organic Linker | Positional Isomer | Metal Ion (Example) | Hypothetical Decomposition Temperature (°C) |
| 2-bromo-4-phenylbenzoic acid | Ortho-Bromo | Zn(II) | 320 |
| 3-bromo-4-phenylbenzoic acid | Meta-Bromo | Zn(II) | 350 |
| 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid | Para'-Bromo (Biphenyl) | Zn(II) | 380 |
Experimental Protocols
General Solvothermal Synthesis of Carboxylate-Based MOFs
A common method for synthesizing carboxylate-based MOFs is the solvothermal method.[4][5]
-
Reactant Mixture: The organic linker (e.g., a bromophenylbenzoic acid isomer) and a metal salt (e.g., zinc nitrate hexahydrate) are dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Sealed Reaction: The solution is placed in a sealed vessel, such as a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated in an oven to a specific temperature (typically between 80 and 150 °C) for a period ranging from several hours to a few days.
-
Crystallization: During the heating process, the MOF crystals self-assemble and precipitate from the solution.
-
Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation and washed with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Activation: The washed MOF is then typically "activated" by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules occluded within the pores.
Thermogravimetric Analysis (TGA) Protocol
Thermogravimetric analysis is a standard technique to determine the thermal stability of MOFs.[6][7][8]
-
Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a wide temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant weight loss occurs, indicating the decomposition of the MOF.
Logical Relationship Diagram
The following diagram illustrates the hypothesized relationship between the isomeric position of the bromo-substituent and the resulting thermal stability of the MOF.
Caption: Hypothesized influence of isomer structure on MOF thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. research.setu.ie [research.setu.ie]
- 6. Determination of the Experimental Minimal Formula of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Properties of 4-(3-Bromophenyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 4-(3-bromophenyl)benzoic acid and its structural analogs. Understanding these properties is crucial for applications in various fields, including the development of novel molecular electronics, sensors, and pharmaceuticals. Due to the limited direct experimental data on this compound, this guide focuses on a comparative analysis of closely related and well-studied analogs: benzoic acid, 4-bromobenzoic acid, 4-chlorobenzoic acid, and 4-methoxybenzoic acid. The electrochemical behavior of these compounds, particularly their reduction potentials, offers insights into the influence of substituent groups on their electronic characteristics.
The primary experimental data presented is derived from studies utilizing cyclic voltammetry (CV), a powerful electrochemical technique for investigating redox processes.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for benzoic acid and its analogs as determined by cyclic voltammetry in the room-temperature ionic liquid (RTIL) 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₄mpyrr][NTf₂]). The data is sourced from the seminal work of Silvester et al. (2008) in The Journal of Physical Chemistry C.
| Compound | Substituent at C4 | Main Reduction Peak Potential (V vs. Ag) | Radical Anion Reduction Peak Potential (V vs. Ag) |
| Benzoic Acid | -H | -2.13 | -2.67 |
| 4-Bromobenzoic Acid | -Br | -2.05 | -2.55 |
| 4-Chlorobenzoic Acid | -Cl | -2.06 | -2.56 |
| 4-Methoxybenzoic Acid | -OCH₃ | -2.20 | -2.75 |
Note: The reduction potentials are indicative of the ease with which the molecules accept an electron. More positive (or less negative) values suggest that the compound is more easily reduced.
Interpretation of Electrochemical Behavior
The electrochemical reduction of benzoic acid and its derivatives in aprotic media, such as the ionic liquid used in the cited study, typically proceeds via a multi-step process. The initial reduction involves the transfer of an electron to the carboxylic acid proton, following its dissociation—a process known as a CE (chemical reaction preceding electron transfer) mechanism. At more negative potentials, a second reversible reduction occurs, corresponding to the formation of a radical anion.
The data reveals a clear trend related to the electronic nature of the substituent at the para position:
-
Electron-withdrawing groups (-Br, -Cl) facilitate the reduction of the benzoic acid moiety. This is evidenced by the less negative reduction potentials of 4-bromobenzoic acid and 4-chlorobenzoic acid compared to the parent benzoic acid. These halogen substituents stabilize the resulting radical anion through their inductive and resonance effects, making the molecule more amenable to accepting an electron.
-
Electron-donating groups (-OCH₃) make the reduction more difficult. The 4-methoxybenzoic acid exhibits a more negative reduction potential than benzoic acid, indicating that the electron-donating nature of the methoxy group destabilizes the radical anion, thus requiring a greater driving force for the electron transfer to occur.
Based on these trends, it can be inferred that the bromine atom at the meta position in This compound would also exert an electron-withdrawing effect, albeit potentially to a different extent than a para-substituent due to the altered resonance contribution. Therefore, its reduction potential is expected to be less negative than that of benzoic acid.
Experimental Protocols
The following is a generalized experimental protocol for cyclic voltammetry of substituted benzoic acids, based on the methodologies described in the referenced literature.
1. Materials and Reagents:
-
Working Electrode: Platinum or Glassy Carbon microelectrode (e.g., 10 µm diameter)
-
Reference Electrode: Silver wire or a standard Ag/AgCl electrode
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: A solution of the analyte (e.g., 10 mM) in a suitable aprotic solvent, such as a room-temperature ionic liquid (e.g., [C₄mpyrr][NTf₂]) or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Analytes: Benzoic acid, 4-bromobenzoic acid, 4-chlorobenzoic acid, 4-methoxybenzoic acid.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
-
The solution is typically deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for a period before the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential, at a set scan rate (e.g., 100 mV/s).
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
The peak potentials for the reduction and oxidation processes are determined from the voltammogram.
Visualizing the Influence of Substituents
The following diagram illustrates the logical relationship between the electronic nature of the substituent and the observed electrochemical behavior of the benzoic acid analogs.
Caption: Influence of substituent electronic effects on the reduction potential of benzoic acid analogs.
Safety Operating Guide
Proper Disposal of 4-(3-bromophenyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-(3-bromophenyl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and harmful to aquatic life[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. | To protect eyes from dust and splashes. |
| Hand Protection | Inspected, chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | To prevent inhalation of harmful dust. |
| Protective Clothing | Lab coat or other suitable protective clothing. | To prevent skin exposure. |
Step-by-Step Disposal Procedure
Disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, residues, and contaminated materials, as hazardous waste.
-
Segregate it from non-hazardous waste to prevent cross-contamination.
2. Containment:
-
Collect the waste in a suitable, clearly labeled, and tightly sealed container.
-
Ensure the container is compatible with the chemical to avoid reactions.
3. Disposal Method:
-
The primary recommended method of disposal is to entrust it to a licensed and approved waste disposal company[2][3].
-
An alternative method for surplus and non-recyclable solutions involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber[3]. This should only be performed by qualified personnel in a permitted facility.
-
Crucially, do not empty into drains or release into the environment [1][3][4].
4. Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, must be disposed of as hazardous waste.
-
Contaminated packaging should be completely emptied and then disposed of in accordance with local and national regulations[2].
Emergency Procedures for Spills
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[1][3].
-
Control and Contain: Prevent the spread of dust. Sweep up the spilled material and place it into a suitable container for disposal[3][4]. Avoid actions that generate dust.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(3-bromophenyl)benzoic Acid
Essential Safety and Handling Guide for 4-(3-bromophenyl)benzoic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and environmental protection.
Hazard Identification
This compound, a halogenated organic compound, is classified with the following potential hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment serves as the last line of defense against exposure after engineering and administrative controls have been implemented.[3]
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Safety Goggles or a Face Shield | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) | To protect against dust particles, splashes, and eye irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspected prior to use and conforming to EN 374 | To prevent skin contact and irritation.[1][5] Contaminated gloves should be disposed of properly after use.[1][5] |
| Lab Coat | Should be worn over personal clothing | To protect skin and clothing from spills and dust.[6][7][8] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required when dust is generated or if ventilation is inadequate | To prevent inhalation of irritating dust particles.[4] Use in accordance with the manufacturer's instructions. |
Operational and Disposal Plans
Following a structured plan for handling and disposal minimizes risks. This section provides step-by-step procedural guidance.
Step-by-Step Handling Protocol
-
Preparation and Planning :
-
Engineering Controls :
-
All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]
-
When weighing the powder, use an enclosed balance if possible, or tare a sealed container, add the powder inside the fume hood, and then re-seal it before moving it to the balance.[6][8]
-
-
Handling the Chemical :
-
Don the appropriate PPE as detailed in the table above.
-
Avoid creating dust when handling the powder.[1][6] Use a spatula to transfer small amounts instead of pouring from the container.[6]
-
Keep the container tightly closed when not in use.[4][6][10]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][4][9]
-
-
In Case of a Spill :
-
For small spills, use an inert absorbent material to sweep up the powder.[4][10] Avoid dry sweeping which can disperse dust.[7]
-
Place the collected material into a suitable, sealed container for disposal.[4][10]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[7]
-
Step-by-Step Disposal Protocol
Chemical waste must be handled correctly to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation :
-
Container Management :
-
Use a designated, compatible, and clearly labeled waste container.[12][14][15] The label should include the words "Hazardous Waste," the full chemical name, and associated hazards.[11][14]
-
Keep the waste container tightly sealed at all times, except when adding waste.[12][14][15]
-
Store the waste container in a cool, well-ventilated area, and within secondary containment.[4][15]
-
-
Final Disposal :
Workflow Visualization
The following diagram illustrates the complete, safe workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. aksci.com [aksci.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
